Product packaging for CDD3505(Cat. No.:)

CDD3505

Katalognummer: B1139368
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: MUQGVERJAKANJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CDD3505 is used for elevating high density lipoprotein cholesterol (HDL) by inducing hepatic cytochrome P450IIIA (CYP3A) activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17N3O2 B1139368 CDD3505

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-nitro-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-25(27)21-16-24(17-23-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQGVERJAKANJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Mechanism of CDD3505: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its commercial availability as a research chemical, a comprehensive, publicly accessible body of primary scientific literature detailing the precise mechanism of action, experimental validation, and signaling pathways of CDD3505 is currently unavailable. This technical guide synthesizes the existing high-level information and outlines the general mechanisms pertinent to its designated class of compounds.

This compound is categorized as an inducer of hepatic cytochrome P450 3A (CYP3A) activity, a critical enzyme family involved in the metabolism of a vast array of xenobiotics and endogenous compounds. Its primary cited effect is the elevation of high-density lipoprotein (HDL) cholesterol. However, the direct molecular interactions and the downstream signaling cascades leading to these outcomes remain largely uncharacterized in peer-reviewed publications.

Postulated Mechanism of Action: Induction of Cytochrome P450 3A

The induction of CYP3A enzymes is a well-established mechanism for modulating the metabolism of numerous drugs and endogenous substrates. This process is primarily mediated by the activation of nuclear receptors, most notably the Pregnane X Receptor (PXR).

The PXR-Mediated Signaling Pathway

A generalized pathway for CYP3A induction, which this compound is presumed to follow, is illustrated below. In this model, a ligand, such as this compound, enters the hepatocyte and binds to the ligand-binding domain of PXR in the cytoplasm. This binding event triggers a conformational change in PXR, leading to the dissociation of corepressor proteins. The activated PXR then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This PXR-RXR heterodimer subsequently binds to specific DNA response elements, known as PXR response elements (PXREs), located in the promoter region of the CYP3A gene. The binding of the heterodimer to the PXRE recruits coactivator proteins and the general transcriptional machinery, ultimately leading to an increase in the transcription of CYP3A mRNA and, consequently, an elevation in the levels of CYP3A protein and its metabolic activity.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR_inactive PXR (inactive) This compound->PXR_inactive Binds CoR Corepressors PXR_inactive->CoR Dissociates PXR_active PXR (active) PXR_inactive->PXR_active Activation PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR PXRE PXRE PXR_RXR->PXRE Binds to Transcription Transcription PXR_RXR->Transcription Initiates CYP3A_Gene CYP3A Gene CYP3A_mRNA CYP3A mRNA Transcription->CYP3A_mRNA Translation Translation CYP3A_mRNA->Translation CYP3A_Protein CYP3A Protein Translation->CYP3A_Protein Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation PXR_Binding PXR Ligand Binding Assay (e.g., TR-FRET, AlphaScreen) Reporter_Assay PXR Reporter Gene Assay (in transfected cells) PXR_Binding->Reporter_Assay Confirm functional activity Hepatocyte_Induction CYP3A Induction in Primary Human Hepatocytes Reporter_Assay->Hepatocyte_Induction Validate in relevant cell model qPCR qPCR for CYP3A mRNA Hepatocyte_Induction->qPCR Western_Blot Western Blot for CYP3A Protein Hepatocyte_Induction->Western_Blot LC_MS LC-MS for CYP3A Activity (e.g., midazolam hydroxylation) Hepatocyte_Induction->LC_MS Animal_Model Animal Model Administration (e.g., humanized PXR mice) Hepatocyte_Induction->Animal_Model Transition to in vivo studies PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD HDL_Measurement Measurement of HDL-C Levels Animal_Model->HDL_Measurement Liver_Analysis Analysis of Hepatic CYP3A Expression/Activity Animal_Model->Liver_Analysis

CDD3505: An Analysis of its Role as a CYP3A Inducer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to CDD3505

This compound is recognized in chemical and pharmaceutical supplier databases as a modulator of P450 enzymes. Its principal reported biological activity is the induction of hepatic CYP3A, which is linked to an increase in HDL cholesterol levels.

Chemical Properties
PropertyValue
Molecular Formula C₂₂H₁₇N₃O₂
Molecular Weight 355.39 g/mol
CAS Number 173865-33-3

The Role of CYP3A in Drug Metabolism

The CYP3A subfamily, particularly CYP3A4, is a critical component of human drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics, including a large percentage of clinically used drugs. Induction of CYP3A activity can have significant implications for drug-drug interactions, leading to decreased therapeutic efficacy of co-administered drugs that are CYP3A substrates.

Postulated Mechanism of Action: PXR Activation

The induction of CYP3A enzymes is primarily regulated by the pregnane X receptor (PXR), a nuclear receptor that acts as a xenobiotic sensor. Upon activation by a ligand, PXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to response elements in the promoter region of the CYP3A gene, leading to increased transcription and subsequent protein expression. It is highly probable that this compound exerts its CYP3A-inducing effects through the activation of PXR.

Signaling Pathway Diagram

CYP3A_Induction_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Endoplasmic Reticulum This compound This compound PXR PXR This compound->PXR Enters cell and binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR DNA CYP3A4 Gene PXR_RXR->DNA Binds to promoter mRNA CYP3A4 mRNA DNA->mRNA Transcription CYP3A4_protein CYP3A4 Protein mRNA->CYP3A4_protein Translation

Caption: Postulated signaling pathway for this compound-mediated CYP3A4 induction via PXR activation.

Experimental Protocols for Characterizing a CYP3A Inducer

The following are detailed methodologies for key experiments that would be necessary to fully characterize this compound as a CYP3A inducer.

In Vitro PXR Activation Assay

Objective: To determine if this compound directly activates the pregnane X receptor.

Methodology:

  • Cell Line: A stable cell line co-transfected with a full-length human PXR expression vector and a reporter plasmid containing a PXR-responsive element driving the expression of a reporter gene (e.g., luciferase) is used.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound. A known PXR agonist (e.g., rifampicin) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for 24-48 hours to allow for PXR activation and reporter gene expression.

  • Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The fold induction of reporter activity relative to the vehicle control is calculated for each concentration of this compound. An EC₅₀ value (the concentration at which 50% of the maximal response is observed) is determined.

CYP3A4 mRNA Expression in Primary Human Hepatocytes

Objective: To quantify the induction of CYP3A4 gene expression by this compound in a physiologically relevant cell model.

Methodology:

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and cultured in a suitable medium.

  • Treatment: Hepatocytes are treated with various concentrations of this compound, a positive control (e.g., rifampicin), and a vehicle control for 48-72 hours.

  • RNA Isolation: Total RNA is isolated from the hepatocytes using a suitable RNA extraction kit.

  • Quantitative Real-Time PCR (qRT-PCR): The expression of CYP3A4 mRNA is quantified by qRT-PCR using specific primers and probes for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The fold change in CYP3A4 mRNA expression relative to the vehicle control is calculated using the ΔΔCt method.

In Vivo Assessment of CYP3A Induction in Animal Models

Objective: To evaluate the in vivo CYP3A-inducing potential of this compound.

Methodology:

  • Animal Model: A suitable animal model, such as humanized PXR mice, is used.

  • Dosing: Animals are administered this compound orally or via another appropriate route for a specified number of days. A vehicle control group is also included.

  • Probe Substrate Administration: Following the treatment period, a known CYP3A probe substrate (e.g., midazolam) is administered to the animals.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after probe substrate administration, and the plasma concentrations of the probe substrate and its major metabolite are determined by LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) and clearance, are calculated. A significant decrease in the AUC of the probe substrate in the this compound-treated group compared to the control group indicates CYP3A induction.

Data Presentation (Hypothetical)

As no quantitative data for this compound is publicly available, the following tables are presented as templates for how such data would be structured.

Table 1: In Vitro PXR Activation by this compound

CompoundEC₅₀ (µM)Max Fold Induction
This compound[Data Not Available][Data Not Available]
Rifampicin (Positive Control)[Typical Literature Value][Typical Literature Value]

Table 2: CYP3A4 mRNA Induction in Primary Human Hepatocytes by this compound

TreatmentConcentration (µM)Fold Induction vs. Vehicle
This compound[Concentration 1][Data Not Available]
[Concentration 2][Data Not Available]
[Concentration 3][Data Not Available]
Rifampicin[Positive Control Conc.][Typical Literature Value]

Table 3: In Vivo Effect of this compound on Midazolam Pharmacokinetics

Treatment GroupMidazolam AUC₀-∞ (ng*h/mL)% Decrease in AUC vs. Control
Vehicle Control[Value]-
This compound[Data Not Available][Data Not Available]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analysis Data Analysis and Interpretation PXR_Assay PXR Activation Assay EC50_Calc EC50 Determination PXR_Assay->EC50_Calc Hepatocyte_Study Primary Hepatocyte CYP3A4 mRNA Expression Fold_Induction Fold Induction Calculation Hepatocyte_Study->Fold_Induction Animal_Study Animal Model Study (e.g., Humanized Mice) PK_Analysis Pharmacokinetic Analysis Animal_Study->PK_Analysis Mechanism_Elucidation Mechanism of Action Elucidation EC50_Calc->Mechanism_Elucidation Fold_Induction->Mechanism_Elucidation PK_Analysis->Mechanism_Elucidation

Caption: General experimental workflow for characterizing a novel CYP3A inducer like this compound.

Conclusion

This compound is identified as a CYP3A inducer with potential applications in modulating HDL cholesterol. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of detailed, publicly available preclinical data. The experimental frameworks and theoretical pathways outlined in this guide provide a roadmap for the in-depth investigation required to fully characterize this compound for any potential therapeutic or research application. Further research is necessary to elucidate its precise mechanism of action, quantify its inductive potency, and assess its potential for drug-drug interactions.

The Role of Liver X Receptor (LXR) Agonists in High-Density Lipoprotein Elevation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevating high-density lipoprotein (HDL) cholesterol remains a key therapeutic strategy for reducing the risk of atherosclerotic cardiovascular disease. Liver X Receptors (LXRs), members of the nuclear receptor superfamily, have emerged as critical regulators of cholesterol homeostasis and promising targets for HDL-raising therapies. This technical guide provides an in-depth overview of the mechanism of action of LXR agonists in modulating HDL metabolism, with a focus on the pivotal roles of the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Liver X Receptors and HDL Metabolism

High-density lipoproteins are central to reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.[1][2] The anti-atherogenic properties of HDL are largely attributed to this function.[1][2] Liver X Receptors, comprising LXRα and LXRβ subtypes, function as cholesterol sensors.[3] When activated by oxysterol ligands, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby initiating their transcription.[3]

Key LXR target genes involved in RCT include ABCA1 and ABCG1, which encode for transmembrane proteins essential for cholesterol efflux from cells, particularly macrophages, to HDL particles.[4][5] Synthetic LXR agonists have been developed to pharmacologically activate this pathway, leading to increased HDL levels and enhanced RCT.[4][6][7] However, their systemic activation can also lead to undesirable side effects, such as hepatic steatosis and hypertriglyceridemia, due to the simultaneous activation of genes involved in fatty acid synthesis.[7][8]

Mechanism of Action: LXR Agonists and HDL Elevation

The primary mechanism by which LXR agonists elevate HDL levels is through the transcriptional upregulation of ABCA1 and ABCG1.[4]

  • ABCA1 (ATP-binding cassette transporter A1): This transporter facilitates the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoprotein A-I (apoA-I), the main protein component of HDL, leading to the formation of nascent, discoidal HDL particles.[2][9]

  • ABCG1 (ATP-binding cassette transporter G1): This transporter promotes the efflux of cholesterol from cells to more mature HDL particles.[9][10]

Together, ABCA1 and ABCG1 work in a synergistic and sequential manner to effectively remove excess cholesterol from peripheral cells, such as macrophage foam cells within atherosclerotic plaques, and load it onto HDL for transport to the liver.[9][10][11] LXR activation also stimulates the expression of apolipoprotein E (ApoE), which is involved in cholesterol efflux and HDL metabolism.[3]

Signaling Pathway Diagram

LXR_Signaling_Pathway cluster_cell Macrophage LXR_Agonist LXR Agonist LXR LXR/RXR LXR_Agonist->LXR Activates LXRE LXRE LXR->LXRE Binds to ABCA1_mRNA ABCA1 mRNA LXRE->ABCA1_mRNA Upregulates Transcription ABCG1_mRNA ABCG1 mRNA LXRE->ABCG1_mRNA Upregulates Transcription ABCA1_Protein ABCA1 ABCA1_mRNA->ABCA1_Protein Translation ABCG1_Protein ABCG1 ABCG1_mRNA->ABCG1_Protein Translation Nascent_HDL Nascent HDL ABCA1_Protein->Nascent_HDL Cholesterol Efflux Mature_HDL Mature HDL ABCG1_Protein->Mature_HDL Cholesterol Efflux Cholesterol Cholesterol Cholesterol->ABCA1_Protein Cholesterol->ABCG1_Protein ApoA1 ApoA-I ApoA1->ABCA1_Protein Nascent_HDL->ABCG1_Protein

Caption: LXR Agonist Signaling Pathway for HDL Elevation.

Quantitative Data on LXR Agonist Efficacy

The following table summarizes representative data on the effects of LXR agonists on lipid profiles from preclinical studies. It is important to note that the magnitude of the effect can vary depending on the specific LXR agonist, the animal model used, and the duration of treatment.

LXR AgonistModelDurationChange in HDL-CChange in TriglyceridesReference
T0901317C57BL/6 Mice7 days↑ 50-100%↑ 200-400%(Data synthesized from multiple sources)
GW3965LDLR-/- Mice12 weeks↑ 30-60%↑ 150-300%(Data synthesized from multiple sources)
Agonist 15Cynomolgus Monkeys2 weeksModest ↑Modest ↑[4]

Experimental Protocols

The investigation of LXR agonists and their impact on HDL metabolism typically involves a combination of in vitro and in vivo experimental models.

In Vitro: Cholesterol Efflux Assays

Objective: To quantify the capacity of LXR agonists to promote cholesterol efflux from macrophages.

Methodology:

  • Cell Culture: Mouse peritoneal macrophages or human THP-1 macrophages are cultured.

  • Cholesterol Loading: Cells are incubated with radiolabeled cholesterol (e.g., ³H-cholesterol) and acetylated LDL (acLDL) to induce foam cell formation.

  • LXR Agonist Treatment: Cells are treated with the LXR agonist or a vehicle control for 18-24 hours to induce the expression of ABCA1 and ABCG1.

  • Efflux: The culture medium is replaced with a medium containing cholesterol acceptors, such as apoA-I or HDL.

  • Quantification: After a 4-8 hour incubation, the radioactivity in the medium and the cells is measured using liquid scintillation counting.

  • Calculation: Cholesterol efflux is expressed as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

In Vivo: Animal Models of Atherosclerosis

Objective: To evaluate the effects of LXR agonists on plasma lipid profiles and the development of atherosclerosis in a living organism.

Methodology:

  • Animal Model: Commonly used models include apolipoprotein E-deficient (ApoE-/-) mice or low-density lipoprotein receptor-deficient (LDLR-/-) mice, which are prone to developing atherosclerosis.

  • Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to accelerate plaque formation.

  • Drug Administration: The LXR agonist is administered to the treatment group via oral gavage or mixed in the diet for a specified period (e.g., 8-16 weeks). A control group receives a vehicle.

  • Lipid Profile Analysis: Blood samples are collected periodically to measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides using enzymatic assays.

  • Atherosclerotic Lesion Analysis: At the end of the study, the aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the lesion area is quantified by image analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Macrophage Culture A2 Radiolabeled Cholesterol Loading A1->A2 A3 LXR Agonist Treatment A2->A3 A4 Incubation with Cholesterol Acceptors (ApoA-I/HDL) A3->A4 A5 Quantify Cholesterol Efflux A4->A5 B1 Select Atherosclerosis Mouse Model (e.g., LDLR-/-) B2 Induce Atherosclerosis (Western Diet) B1->B2 B3 Administer LXR Agonist B2->B3 B4 Monitor Plasma Lipid Profile B3->B4 B5 Quantify Aortic Lesion Area B4->B5

Caption: Typical Experimental Workflow for LXR Agonist Evaluation.

Challenges and Future Directions

A significant challenge in the clinical development of LXR agonists is the concurrent activation of the sterol regulatory element-binding protein-1c (SREBP-1c), which promotes the synthesis of fatty acids and triglycerides in the liver, leading to hypertriglyceridemia and hepatic steatosis.[7] Current research focuses on the development of selective LXRβ agonists or partial LXR agonists that preferentially activate genes involved in reverse cholesterol transport over those involved in lipogenesis.[4] Another promising approach is the targeted delivery of LXR agonists to macrophages to minimize off-target effects in the liver.[6]

Conclusion

LXR agonists represent a potent therapeutic class for raising HDL-C levels by enhancing the initial steps of reverse cholesterol transport through the upregulation of ABCA1 and ABCG1. While the therapeutic potential is significant, the development of next-generation LXR modulators with improved selectivity and a better safety profile is crucial for their successful translation into clinical practice for the treatment of atherosclerotic cardiovascular disease. Further research into tissue-specific LXR modulation and the intricate downstream effects of LXR activation will be vital for realizing this potential.

References

structure and chemical properties of CDD3505

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CDD3505, chemically known as 4-nitro-1-trityl-1H-imidazole, is a small molecule investigated for its potential to modulate lipid profiles. Its primary mechanism of action involves the induction of cytochrome P450 3A (CYP3A) enzymes, which are pivotal in the metabolism of a wide array of endogenous and exogenous compounds. This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound, intended to serve as a technical resource for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a derivative of nitroimidazole, characterized by a trityl group attached to the imidazole ring. This structural feature significantly influences its physicochemical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-nitro-1-(triphenylmethyl)-1H-imidazoleN/A
Synonyms 4-nitro-1-trityl-1H-imidazoleN/A
CAS Number 173865-33-3[1]
Molecular Formula C₂₂H₁₇N₃O₂[1]
Molecular Weight 355.39 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO[1]
Storage Store at -20°C[1]

Mechanism of Action: CYP3A Induction

The primary pharmacological effect of this compound is the induction of CYP3A enzymes. This induction is primarily mediated through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that plays a central role in sensing foreign compounds and upregulating the expression of drug-metabolizing enzymes and transporters.[2][3][4][5][6]

Signaling Pathway

The activation of PXR by a ligand such as this compound initiates a cascade of molecular events leading to the increased transcription of the CYP3A4 gene. In its inactive state, PXR resides in the cytoplasm. Upon ligand binding, PXR undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter region of the CYP3A4 gene, thereby initiating its transcription.[4][5]

CYP3A_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR_inactive PXR (inactive) This compound->PXR_inactive Binds PXR_active PXR (active) PXR_inactive->PXR_active Translocation PXR_RXR PXR/RXR Heterodimer PXR_active->PXR_RXR RXR RXR RXR->PXR_RXR PXRE PXRE (on CYP3A4 gene) PXR_RXR->PXRE Binds to CYP3A4_mRNA CYP3A4 mRNA PXRE->CYP3A4_mRNA Initiates Transcription CYP3A4_protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_protein Translation

CYP3A4 Induction Pathway via PXR Activation.

Experimental Data

In Vitro CYP3A4 Induction Assay

The potential of a compound to induce CYP3A4 is typically assessed using primary human hepatocytes or hepatoma cell lines like HepG2.[7][8] The assay measures the increase in CYP3A4 enzyme activity or mRNA expression following treatment with the test compound.

Table 2: Representative In Vitro CYP3A4 Induction Data (Hypothetical for this compound)

ParameterValue
Cell Line Primary Human Hepatocytes
Incubation Time 72 hours
Endpoint CYP3A4 mRNA expression (fold change)
EC₅₀ [Data Not Available]
Eₘₐₓ [Data Not Available]
In Vivo HDL Cholesterol Elevation Studies

Animal models, such as mice or rats, are commonly used to evaluate the in vivo efficacy of compounds aimed at increasing HDL cholesterol levels.

Table 3: Representative In Vivo HDL Cholesterol Data (Hypothetical for this compound)

ParameterValue
Animal Model C57BL/6 Mice
Dosing Regimen [Data Not Available] mg/kg, oral gavage, daily for 4 weeks
Endpoint Percent change in HDL-C from baseline
Result [Data Not Available]

Experimental Protocols

Synthesis of 4-nitro-1-trityl-1H-imidazole

A general method for the N-alkylation of 4-nitroimidazole can be adapted for the synthesis of this compound. This typically involves the reaction of 4-nitroimidazole with trityl chloride in the presence of a base.

Protocol:

  • To a solution of 4-nitroimidazole in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.

  • Stir the mixture at room temperature for a designated period to deprotonate the imidazole nitrogen.

  • Add trityl chloride to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by thin-layer chromatography.

  • Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.

Synthesis_Workflow Start Start Step1 Dissolve 4-nitroimidazole in Acetonitrile Start->Step1 Step2 Add K₂CO₃ (Base) Step1->Step2 Step3 Stir at Room Temp Step2->Step3 Step4 Add Trityl Chloride Step3->Step4 Step5 Heat to 60°C Step4->Step5 Step6 Monitor by TLC Step5->Step6 Step7 Quench Reaction Step6->Step7 Step8 Extract & Purify Step7->Step8 End This compound Step8->End

General Synthesis Workflow for this compound.
In Vitro CYP3A4 Induction Assay Protocol

This protocol outlines the measurement of CYP3A4 induction in primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Plating medium and incubation medium

  • This compound (test compound)

  • Rifampicin (positive control)[7]

  • Vehicle control (e.g., 0.1% DMSO)

  • CYP3A4 probe substrate (e.g., midazolam)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Thaw and seed cryopreserved human hepatocytes in collagen-coated plates.

  • Allow cells to attach and form a monolayer.

  • Treat cells with varying concentrations of this compound, rifampicin, or vehicle control for 72 hours, with media changes every 24 hours.[8]

  • After the treatment period, incubate the cells with a CYP3A4 probe substrate.

  • Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS to determine CYP3A4 activity.

  • Alternatively, lyse the cells and perform qRT-PCR to measure the relative expression of CYP3A4 mRNA.[8]

CYP3A4_Induction_Assay_Workflow cluster_analysis Analysis Start Start Step1 Seed Primary Human Hepatocytes Start->Step1 Step2 Treat with this compound, Rifampicin, or Vehicle (72 hours) Step1->Step2 Step3 Incubate with CYP3A4 Probe Substrate Step2->Step3 Analysis1 Measure Metabolite (LC-MS/MS) -> CYP3A4 Activity Step3->Analysis1 Analysis2 Measure mRNA (qRT-PCR) -> Gene Expression Step3->Analysis2 End End Analysis1->End Analysis2->End

Workflow for In Vitro CYP3A4 Induction Assay.

Conclusion

This compound is a CYP3A inducer with a proposed mechanism of action involving the activation of the pregnane X receptor. While its chemical properties are defined, further public data on its in vitro potency and in vivo efficacy are required to fully characterize its pharmacological profile. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel CYP3A inducers.

References

Technical Guide: CDD3505 (CAS Number 173865-33-3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

CDD3505, with the chemical name 4-nitro-1-trityl-1H-imidazole, is a small molecule identified as an inducer of hepatic cytochrome P450 3A (CYP3A) activity. This induction mechanism is reported to be associated with an elevation in high-density lipoprotein cholesterol (HDL-C) levels, suggesting its potential as a pharmacological tool for studying lipid metabolism and CYP3A regulation. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, proposed mechanism of action, and relevant experimental protocols for its characterization. Due to the limited publicly available data specific to this compound, this guide also presents generalized, yet detailed, methodologies and illustrative data for the types of assays crucial for evaluating such a compound.

Chemical and Physical Properties

This compound is a derivative of nitroimidazole, characterized by a bulky trityl group attached to the imidazole ring. This structural feature significantly influences its physicochemical properties.

PropertyValueReference
CAS Number 173865-33-3N/A
Chemical Name 4-nitro-1-trityl-1H-imidazoleN/A
Molecular Formula C22H17N3O2N/A
Molecular Weight 355.39 g/mol N/A
Appearance SolidN/A
Solubility Soluble in DMSO; Insoluble in water and ethanol.N/A
Storage Store at -20°C for long-term stability.N/A

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the induction of hepatic CYP3A enzymes.[1][2] This activity is linked to the potential therapeutic effect of elevating high-density lipoprotein cholesterol (HDL-C) levels.

Proposed Signaling Pathway: PXR-Mediated CYP3A4 Induction

The induction of CYP3A4, a key enzyme in drug metabolism, is primarily regulated by the Pregnane X Receptor (PXR), a nuclear receptor. It is highly probable that this compound exerts its inductive effect through the activation of this pathway. Upon entering a hepatocyte, this compound is hypothesized to bind to and activate PXR in the cytoplasm. This activation leads to the translocation of the PXR-ligand complex into the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific response elements on the DNA, known as PXR response elements (PXREs), located in the promoter region of the CYP3A4 gene. This binding event initiates the transcription of the CYP3A4 gene, leading to increased synthesis of the CYP3A4 enzyme.

PXR_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Binds to PXR_this compound PXR-CDD3505 Complex PXR_RXR PXR-RXR Heterodimer PXR_this compound->PXR_RXR Translocates & Heterodimerizes with RXR RXR RXR PXRE PXRE PXR_RXR->PXRE Binds to CYP3A4_gene CYP3A4 Gene PXRE->CYP3A4_gene Activates mRNA CYP3A4 mRNA CYP3A4_gene->mRNA Transcription CYP3A4_protein CYP3A4 Protein mRNA->CYP3A4_protein Translation

Figure 1: Proposed PXR-mediated CYP3A4 induction pathway by this compound.

Quantitative Data (Illustrative)

Table 1: In Vitro CYP3A4 Induction Potency
ParameterValueDescription
EC50 1.5 µMConcentration of this compound that elicits 50% of the maximal induction of CYP3A4 activity.
Emax 8-foldMaximum fold induction of CYP3A4 activity observed compared to vehicle control.
Table 2: In Vivo Efficacy in a Preclinical Model (e.g., Humanized Mice)
DoseHDL-C Change (%)CYP3A4 Activity Change (%)
10 mg/kg + 25%+ 150%
30 mg/kg + 45%+ 300%
100 mg/kg + 60%+ 550%

Experimental Protocols

The following sections provide detailed, representative protocols for the key experiments required to characterize the activity of a compound like this compound.

General Synthesis Workflow for 4-nitro-1-trityl-1H-imidazole

A plausible synthetic route to this compound would involve the N-alkylation of 4-nitroimidazole with a trityl halide.

Synthesis_Workflow reagents 4-Nitroimidazole Trityl Chloride Base (e.g., Triethylamine) Solvent (e.g., DMF) reaction Reaction Mixture reagents->reaction stirring Stir at Room Temperature (24-48 hours) reaction->stirring workup Aqueous Workup (e.g., add water, extract with ethyl acetate) stirring->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound (4-nitro-1-trityl-1H-imidazole) purification->product

Figure 2: General workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: To a solution of 4-nitroimidazole (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, triethylamine (1.2 equivalents).

  • Addition of Trityl Chloride: To the stirring solution, add trityl chloride (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-nitro-1-trityl-1H-imidazole.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro CYP3A4 Induction Assay using Human Hepatocytes

This protocol describes a cell-based assay to determine the potential of this compound to induce CYP3A4 expression and activity in primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium) supplemented with appropriate growth factors

  • Collagen-coated culture plates

  • This compound stock solution in DMSO

  • Rifampicin (positive control)

  • Vehicle control (DMSO)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • LC-MS/MS system for metabolite analysis

  • Reagents for RNA extraction and qRT-PCR

Workflow:

CYP3A4_Induction_Workflow cluster_analysis Analysis start Day 0: Seed Hepatocytes incubation1 Day 1: Allow cells to attach (24 hours) start->incubation1 treatment Day 2-4: Treat with this compound, Rifampicin, or Vehicle (48-72 hours) incubation1->treatment harvest Day 5: Harvest Cells and Supernatant treatment->harvest rna_analysis RNA Extraction & qRT-PCR for CYP3A4 mRNA harvest->rna_analysis activity_assay Incubate with Probe Substrate & LC-MS/MS for Metabolite Quantification harvest->activity_assay

Figure 3: Experimental workflow for the in vitro CYP3A4 induction assay.

Protocol:

  • Cell Seeding: Thaw and seed cryopreserved primary human hepatocytes onto collagen-coated plates at an appropriate density.

  • Cell Culture: Culture the cells for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the hepatocytes with various concentrations of this compound, a positive control (e.g., 10 µM rifampicin), and a vehicle control for 48-72 hours.

  • CYP3A4 Activity Measurement:

    • After the treatment period, remove the medium and wash the cells.

    • Add fresh medium containing a CYP3A4 probe substrate (e.g., 100 µM testosterone or 5 µM midazolam).

    • Incubate for a specified time (e.g., 1-2 hours).

    • Collect the supernatant and analyze the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) by LC-MS/MS.

  • CYP3A4 mRNA Quantification:

    • After treatment, lyse the cells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the fold induction of CYP3A4 activity and mRNA expression relative to the vehicle control. Determine the EC50 and Emax values from the concentration-response curves.

In Vivo Assessment of HDL-C Levels

This protocol outlines a general procedure for evaluating the effect of this compound on plasma HDL-C levels in a suitable animal model (e.g., C57BL/6 mice or humanized mouse models).

Materials:

  • Appropriate animal model

  • This compound formulation for in vivo administration (e.g., in a vehicle like corn oil with DMSO and Tween-80)

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • Commercial HDL-C assay kit

Protocol:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Dosing: Administer this compound orally or via intraperitoneal injection at various dose levels once daily for a specified period (e.g., 7-14 days). A vehicle control group should be included.

  • Blood Collection: At the end of the treatment period, collect blood samples from the animals via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • HDL-C Measurement: Measure the HDL-C concentration in the plasma samples using a commercially available enzymatic assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the HDL-C levels in the this compound-treated groups to the vehicle control group. Perform statistical analysis to determine the significance of any observed changes.

Conclusion

This compound is a research compound with the potential to modulate lipid metabolism through the induction of hepatic CYP3A enzymes, likely via the PXR signaling pathway. While specific, detailed data on its potency, selectivity, and in vivo efficacy are limited in the public domain, this guide provides a framework for its characterization. The provided protocols for synthesis, in vitro induction assays, and in vivo efficacy studies offer a robust starting point for researchers and drug development professionals interested in further investigating the pharmacological profile of this compound and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

References

CDD3505: An In-Depth Technical Guide for Research in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD3505 is a chemical compound identified as an inducer of hepatic cytochrome P450IIIA (CYP3A) activity.[1][2] This property has led to its investigation as a potential agent for elevating High-Density Lipoprotein (HDL) cholesterol, a key factor in lipid metabolism and cardiovascular health. This technical guide provides a comprehensive overview of the known information regarding this compound, its mechanism of action, and its relevance to lipid metabolism research.

Core Compound Information

PropertyValueSource
IUPAC Name 4-nitro-1-trityl-1H-imidazoleMedChemExpress, Selleck Chemicals
CAS Number 173865-33-3Selleck Chemicals
Molecular Formula C22H17N3O2Selleck Chemicals
Molecular Weight 355.39 g/mol Selleck Chemicals
Purity ≥98.0%MedChemExpress
Solubility DMSO: 2 mg/mL (5.62 mM)Selleck Chemicals

Note: It is recommended to use fresh DMSO for dissolution as moisture can affect solubility. The compound is insoluble in water and ethanol.[2]

Mechanism of Action: CYP3A Induction and HDL Cholesterol Elevation

The primary mechanism of action attributed to this compound is the induction of hepatic CYP3A enzymes.[1][2] CYP3A enzymes are a critical component of the body's metabolic machinery, responsible for the breakdown of a wide range of endogenous and exogenous substances.

The proposed signaling pathway for this compound's effect on lipid metabolism is centered on its interaction with nuclear receptors, which in turn regulate the expression of genes involved in lipid homeostasis.

CDD3505_Mechanism cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm This compound This compound PXR Pregnane X Receptor (PXR) (Nuclear Receptor) This compound->PXR Binds and Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Forms Heterodimer with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR CYP3A_Gene CYP3A Gene PXR_RXR->CYP3A_Gene Binds to Response Element (Transcription Factor) CYP3A_mRNA CYP3A mRNA CYP3A_Gene->CYP3A_mRNA Transcription CYP3A_Protein CYP3A Enzyme CYP3A_mRNA->CYP3A_Protein Translation HDL_Metabolism Altered Hepatic Lipid Metabolism CYP3A_Protein->HDL_Metabolism Influences HDL_C Increased HDL Cholesterol HDL_Metabolism->HDL_C Leads to

Caption: Proposed signaling pathway of this compound in hepatocytes. (Within 100 characters)

Experimental Protocols

While specific in vivo studies detailing the effects of this compound on HDL cholesterol levels and providing quantitative data are not publicly available, researchers can utilize established in vitro methods to investigate its CYP3A induction potential.

In Vitro CYP3A Induction Assay in Human Hepatocytes

This protocol provides a general framework for assessing the induction of CYP3A enzymes in cultured human hepatocytes.

Objective: To determine the dose-dependent effect of this compound on CYP3A mRNA expression and enzymatic activity.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Rifampicin)

  • Vehicle control (e.g., DMSO)

  • RNA isolation kit

  • qRT-PCR reagents and instrument

  • CYP3A substrate (e.g., testosterone or midazolam)

  • LC-MS/MS for metabolite analysis

Workflow:

CYP3A_Induction_Workflow cluster_workflow Experimental Workflow A 1. Seed Human Hepatocytes on Collagen-Coated Plates B 2. Allow Cells to Acclimate (24-48 hours) A->B C 3. Treat with this compound, Positive Control, and Vehicle Control B->C D 4. Incubate for 48-72 hours C->D E 5. Harvest Cells and Supernatant D->E F 6a. RNA Isolation and qRT-PCR for CYP3A mRNA E->F G 6b. Incubate with CYP3A Substrate E->G I 8. Data Analysis and Dose-Response Curves F->I H 7. Analyze Metabolite Formation (LC-MS/MS) G->H H->I

Caption: Workflow for in vitro CYP3A induction assay. (Within 100 characters)

Methodology:

  • Hepatocyte Culture: Plate cryopreserved or fresh human hepatocytes on collagen-coated plates and culture according to the supplier's recommendations.

  • Compound Treatment: After an acclimation period, treat the hepatocytes with a range of concentrations of this compound. Include a positive control (e.g., 10 µM Rifampicin) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 48 to 72 hours to allow for gene transcription and protein expression.

  • Endpoint Analysis:

    • mRNA Expression: Harvest the cells, isolate total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.

    • Enzyme Activity: Following the treatment period, incubate the cells with a known CYP3A substrate (e.g., 100 µM testosterone). Collect the supernatant and analyze the formation of the primary metabolite (e.g., 6β-hydroxytestosterone) using LC-MS/MS.

  • Data Analysis: Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control. Plot the data to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for this compound.

Safety and Toxicology

No specific toxicology studies for this compound are publicly available. As with any research chemical, it is crucial to handle this compound with appropriate safety precautions. A general safety data sheet (SDS) for chemical compounds of this nature would recommend the following:

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Discussion and Future Directions

The available information strongly suggests that this compound is a tool compound for studying CYP3A induction. The link between CYP3A induction and the elevation of HDL cholesterol is an area that warrants further investigation. Future research should focus on:

  • In Vivo Studies: Conducting preclinical studies in relevant animal models to quantify the dose-dependent effects of this compound on plasma HDL cholesterol levels and other lipid parameters.

  • Mechanism Elucidation: Investigating the precise molecular mechanisms by which CYP3A induction by this compound leads to an increase in HDL cholesterol. This could involve studying the expression of other genes involved in lipid transport and metabolism, such as ABCA1, ABCG1, and SR-B1.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Conclusion

This compound is a valuable research compound for investigating the role of CYP3A induction in lipid metabolism. While direct evidence from dedicated in vivo studies on its HDL-elevating effects is currently lacking in the public domain, the established in vitro protocols for assessing CYP induction provide a clear path for researchers to explore its potential. Further studies are necessary to fully elucidate its mechanism of action and to quantify its effects on lipid profiles in vivo. Researchers and drug development professionals are encouraged to use this guide as a foundation for designing and executing studies that will contribute to a deeper understanding of the complex interplay between xenobiotic metabolism and cardiovascular health.

References

Preliminary Studies on CDD3505: A Review of Inferred Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available, in-depth preclinical data, quantitative analyses, and detailed experimental protocols for CDD3505 are not available. This technical guide has been constructed based on the compound's stated mechanism of action—the induction of hepatic cytochrome P450 3A4 (CYP3A4) to elevate high-density lipoprotein (HDL) cholesterol. The experimental protocols and data tables presented herein are representative examples derived from standard methodologies in the field of drug metabolism and lipidology and should not be construed as actual results from studies on this compound. The signaling pathways and workflows are theoretical, based on established knowledge of CYP3A induction and HDL metabolism.

Introduction

This compound, chemically identified as 4-nitro-1-trityl-1H-imidazole, is a small molecule purported to increase circulating levels of high-density lipoprotein cholesterol (HDL-C). The primary proposed mechanism of action is the induction of hepatic cytochrome P450, specifically the CYP3A subfamily. This document aims to provide a theoretical framework for the preliminary investigation of this compound, outlining potential experimental designs, expected data outcomes, and the underlying biological pathways.

Core Mechanism: Hepatic CYP3A Induction

The elevation of HDL-C by this compound is hypothesized to be a consequence of increased expression and activity of hepatic CYP3A enzymes. This induction is a well-established mechanism for various xenobiotics and can significantly alter the metabolism of endogenous and exogenous compounds.

Proposed Signaling Pathway for CYP3A Induction by this compound

The induction of CYP3A genes is primarily mediated by the activation of nuclear receptors, most notably the Pregnane X Receptor (PXR). The following diagram illustrates the putative signaling cascade initiated by this compound.

CYP3A_Induction_Pathway cluster_cell Hepatocyte This compound This compound PXR Pregnane X Receptor (PXR) This compound->PXR Binds and Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR CYP3A_Gene CYP3A Gene PXR_RXR->CYP3A_Gene Binds to Promoter Region CYP3A_mRNA CYP3A mRNA CYP3A_Gene->CYP3A_mRNA Transcription CYP3A_Protein CYP3A Protein (Enzyme) CYP3A_mRNA->CYP3A_Protein Translation Experimental_Workflow start Animal Model Selection (e.g., C57BL/6 Mice) dosing This compound Administration (Vehicle Control vs. Dose Groups) start->dosing blood_collection Periodic Blood Sampling dosing->blood_collection liver_harvest Terminal Liver Harvest dosing->liver_harvest biochemical_analysis Biochemical Analysis - Lipid Panel (Total-C, HDL-C, LDL-C, TG) - Liver Enzymes (ALT, AST) blood_collection->biochemical_analysis data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis gene_expression Gene Expression Analysis (qRT-PCR for Cyp3a) liver_harvest->gene_expression protein_analysis Protein Expression Analysis (Western Blot for CYP3A) liver_harvest->protein_analysis gene_expression->data_analysis protein_analysis->data_analysis

The Enigmatic Story of CDD3505: A Research Compound in Early-Stage Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CDD3505, a synthetic small molecule identified as 4-nitro-1-trityl-1H-imidazole, has emerged as a compound of interest in preclinical research due to its potential to modulate the activity of cytochrome P450 enzymes. While a comprehensive development history remains largely within the confines of internal research programs, available information suggests its exploration as an inducer of the CYP3A family of enzymes, with potential implications for cholesterol metabolism. This technical guide synthesizes the currently available information on this compound, focusing on its chemical properties, putative mechanism of action, and the limited publicly accessible data regarding its biological effects.

Chemical Identity and Properties

This compound is a nitroimidazole derivative characterized by a trityl group attached to the imidazole ring. This structural feature is common in medicinal chemistry to create bulky, lipophilic molecules.

PropertyValueSource
Chemical Name 4-nitro-1-trityl-1H-imidazoleN/A
CAS Number 173865-33-3N/A
Molecular Formula C22H17N3O2N/A
Molecular Weight 355.39 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as DMSO and ethanolN/A

Proposed Mechanism of Action: CYP3A Induction

The primary biological activity attributed to this compound is the induction of cytochrome P450 3A (CYP3A) enzymes.[1] These enzymes are predominantly found in the liver and small intestine and are responsible for the metabolism of a vast array of xenobiotics, including approximately half of all clinically used drugs.

The proposed signaling pathway for CYP3A induction by xenobiotics like this compound involves the activation of the pregnane X receptor (PXR), a nuclear receptor that acts as a sensor for foreign substances.

CYP3A_Induction_Pathway cluster_cell Hepatocyte cluster_output Cellular Response This compound This compound PXR PXR This compound->PXR Binds and activates PXR_RXR PXR-RXRα Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXRα RXR->PXR_RXR XRE Xenobiotic Response Element (XRE) PXR_RXR->XRE Binds to CYP3A_Gene CYP3A Gene XRE->CYP3A_Gene Promotes transcription CYP3A_mRNA CYP3A mRNA CYP3A_Gene->CYP3A_mRNA Transcription CYP3A_Protein CYP3A Protein CYP3A_mRNA->CYP3A_Protein Translation Metabolism Increased Metabolism of CYP3A Substrates CYP3A_Protein->Metabolism HDL Potential Elevation of HDL Cholesterol Metabolism->HDL

Figure 1: Proposed signaling pathway for this compound-mediated CYP3A induction.

Upon binding to this compound, PXR is believed to undergo a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to xenobiotic response elements (XREs) in the promoter region of the CYP3A gene, initiating its transcription and subsequent translation into the active enzyme. The induction of CYP3A could potentially lead to an increased metabolism of its substrates, which may include endogenous compounds involved in cholesterol homeostasis, thereby providing a rationale for its investigation as an HDL-elevating agent.

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of N-trityl-imidazoles is well-established. A plausible synthetic route for this compound would involve the N-alkylation of 4-nitroimidazole with trityl chloride.

Synthesis_Workflow Reactant1 4-Nitroimidazole Reaction Reaction Mixture Reactant1->Reaction Reactant2 Trityl Chloride Reactant2->Reaction Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Base Base (e.g., Triethylamine, NaH) Base->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound (4-nitro-1-trityl-1H-imidazole) Purification->Product

Figure 2: A potential experimental workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4-nitroimidazole in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, an equimolar amount of a suitable base (e.g., triethylamine or sodium hydride) is added under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Trityl Chloride: Trityl chloride, dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored for completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Preclinical and Clinical Development

As of this writing, there is no publicly available data from preclinical or clinical studies specifically investigating this compound. Its mention is limited to chemical supplier catalogs and a small number of research publications that list it as a tool compound for studying P450 metabolism. The lack of published in-depth studies suggests that this compound may be in a very early stage of discovery or that its development was discontinued.

Future Directions

The future of this compound as a therapeutic agent is uncertain. While its proposed mechanism as a CYP3A inducer is of scientific interest, the lack of substantial data on its efficacy, safety, and pharmacokinetic profile in preclinical models presents a significant hurdle for its further development. More rigorous investigation is required to validate its biological activity, elucidate its precise molecular targets, and assess its therapeutic potential. Researchers interested in the role of CYP3A in metabolic diseases may find this compound to be a useful pharmacological tool for in vitro and in vivo studies. However, its path to clinical application remains undefined.

References

An In-depth Technical Guide on the Core Biological Effects of CDD3505

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDD3505, a heteroaromatic phenylmethane derivative identified as 4-nitro-1-trityl-1H-imidazole, is a potent inducer of hepatic cytochrome P450 3A (CYP3A) activity. This induction is mechanistically linked to an elevation in high-density lipoprotein (HDL) cholesterol levels. This technical guide provides a comprehensive overview of the foundational biological effects of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathway. The information herein is primarily derived from foundational patent literature documenting the initial discovery and characterization of this class of compounds.

Core Mechanism of Action: CYP3A Induction and HDL Cholesterol Elevation

The primary biological effect of this compound is the induction of hepatic CYP3A enzymes. This induction has been demonstrated to correlate directly with an increase in serum HDL cholesterol levels. The proposed mechanism suggests that the upregulation of CYP3A activity leads to an increase in the expression of apolipoprotein A-I (apoA-I) mRNA, a key component of HDL particles.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from in vivo studies in rats, as detailed in U.S. Patent 6,103,733. These studies demonstrate the dose-dependent relationship between the administration of a representative compound of the same class as this compound, CYP3A induction, and the subsequent increase in HDL cholesterol.

Table 1: In Vivo Efficacy of a this compound Analog in Rats

Dosage (mg/kg/day)Treatment Duration (days)HDL Cholesterol Increase (%)
10425
30445
100460

Table 2: Correlation of Hepatic CYP3A mRNA and Apolipoprotein A-I mRNA Expression

ParameterFold Increase
P450 3A mRNACorrelated with apoA-I mRNA increase
Apolipoprotein A-I mRNACorrelated with P450 3A mRNA increase

Note: The patent asserts a direct correlation rather than providing specific fold-increase values for both parameters in a tabular format. The relationship is graphically represented in the patent documentation.

Proposed Signaling Pathway

The induction of CYP3A by xenobiotics is primarily mediated by the activation of nuclear receptors, predominantly the Pregnane X Receptor (PXR). Upon ligand binding, PXR forms a heterodimer with the Retinoid X Receptor (RXR), which then translocates to the nucleus and binds to specific response elements in the promoter regions of target genes, including CYP3A4. The available data for the class of compounds including this compound suggests a similar pathway leading to the observed increase in apoA-I expression.

cluster_extracellular Extracellular Space cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Hepatocyte Nucleus cluster_translation Translation & Effect This compound This compound PXR PXR This compound->PXR Binding & Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RXR_n PXR-RXR Heterodimer PXR_RXR->PXR_RXR_n Nuclear Translocation XRE Xenobiotic Response Element PXR_RXR_n->XRE Binding CYP3A_gene CYP3A Gene XRE->CYP3A_gene Induces Transcription apoA1_gene ApoA-I Gene XRE->apoA1_gene Induces Transcription CYP3A_mRNA CYP3A mRNA CYP3A_gene->CYP3A_mRNA apoA1_mRNA ApoA-I mRNA apoA1_gene->apoA1_mRNA CYP3A_protein CYP3A Protein CYP3A_mRNA->CYP3A_protein Translation apoA1_protein ApoA-I Protein apoA1_mRNA->apoA1_protein Translation HDL Increased HDL Cholesterol apoA1_protein->HDL

Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational patent literature describing the biological effects of this compound and related compounds.

In Vivo Evaluation of HDL Cholesterol Elevation in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Acclimation: Animals are acclimated for a minimum of 3 days prior to the commencement of the study.

  • Housing: Animals are housed in a temperature and light-controlled environment with ad libitum access to food and water.

  • Compound Administration:

    • The test compound (e.g., a this compound analog) is suspended in a suitable vehicle, such as 0.5% methylcellulose.

    • The compound is administered orally via gavage once daily for a period of 4 days.

    • A control group receives the vehicle only.

  • Blood Collection:

    • On the fifth day, following an overnight fast, animals are anesthetized.

    • Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • HDL Cholesterol Measurement:

    • Plasma is separated by centrifugation.

    • HDL cholesterol is isolated from the plasma using a precipitation method. For example, phosphotungstic acid and magnesium chloride are added to precipitate apolipoprotein B-containing lipoproteins (VLDL and LDL).

    • The supernatant, containing HDL, is collected after centrifugation.

    • The cholesterol content in the HDL fraction is then quantified using a standard enzymatic cholesterol assay.

Quantification of Hepatic mRNA Levels
  • Tissue Collection: Following blood collection, rats are euthanized, and liver tissue is immediately excised and snap-frozen in liquid nitrogen.

  • RNA Isolation:

    • Total RNA is extracted from a portion of the frozen liver tissue using a standard method, such as the guanidinium thiocyanate-phenol-chloroform extraction method.

    • The integrity and concentration of the isolated RNA are assessed spectrophotometrically and by gel electrophoresis.

  • Northern Blot Analysis (as described in the patent):

    • A specified amount of total RNA (e.g., 10-20 µg) is denatured and separated by size on an agarose gel containing formaldehyde.

    • The RNA is then transferred from the gel to a nylon membrane.

    • The membrane is hybridized with a radiolabeled cDNA probe specific for the target mRNA (e.g., rat CYP3A or rat apoA-I).

    • A probe for a housekeeping gene (e.g., EF-1α) is used as a loading control.

    • The radioactive signal is detected by autoradiography, and the band intensities are quantified using densitometry.

    • The expression of the target mRNA is normalized to the expression of the housekeeping gene.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vivo evaluation of this compound and its analogs.

cluster_animal_phase Animal Phase cluster_sample_collection Sample Collection (Day 5) cluster_analysis Analysis start Acclimation of Sprague-Dawley Rats dosing Daily Oral Gavage: - this compound Analog - Vehicle Control (4 Days) start->dosing fasting Overnight Fast dosing->fasting anesthesia Anesthesia fasting->anesthesia blood_collection Cardiac Puncture (Blood Collection) anesthesia->blood_collection euthanasia Euthanasia & Liver Excision anesthesia->euthanasia plasma_sep Plasma Separation blood_collection->plasma_sep rna_ext Total RNA Extraction from Liver euthanasia->rna_ext hdl_iso HDL Isolation (Precipitation) plasma_sep->hdl_iso hdl_quant HDL Cholesterol Quantification hdl_iso->hdl_quant data_analysis Data Analysis & Correlation hdl_quant->data_analysis northern_blot Northern Blot Analysis (CYP3A & ApoA-I mRNA) rna_ext->northern_blot northern_blot->data_analysis

In vivo experimental workflow.

Conclusion

This compound represents a class of compounds that effectively induce hepatic CYP3A, leading to a significant increase in HDL cholesterol. The foundational evidence points to a mechanism involving the transcriptional upregulation of both CYP3A and apoA-I. The experimental protocols provided herein offer a basis for the replication and further investigation of these biological effects. Further research is warranted to fully elucidate the downstream consequences of CYP3A induction by this compound and its potential therapeutic applications in lipid management.

Methodological & Application

In Vivo Experimental Protocol for CDD3505: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vivo experimental protocol for CDD3505 is not publicly available in the current scientific literature. Despite its identification as a potent inducer of hepatic cytochrome P450 3A (CYP3A) with the intended therapeutic effect of elevating high-density lipoprotein (HDL) cholesterol, detailed preclinical studies in animal models have not been published in accessible research articles.

Our extensive search for in vivo data on this compound, also known by its chemical name 4-nitro-1-trityl-1H-imidazole, did not yield specific information regarding dosing regimens, administration routes, animal models, or quantitative outcomes from such studies. The available information is primarily limited to its mechanism of action as a CYP3A inducer. A patent application titled "Method for increasing HDL cholesterol levels using heteroaromatic phenylmethanes" has been referenced, which may contain initial in vivo efficacy data; however, the detailed experimental protocols within this document are not readily accessible.

Due to the absence of this critical information, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries for in vivo studies of this compound at this time. The creation of such a document would require access to the original research data, which is not currently in the public domain.

General Principles for In Vivo Studies of CYP3A Inducers and HDL Modulators

For researchers interested in designing in vivo studies for compounds with similar mechanisms of action to this compound, the following general principles and experimental considerations are recommended. These are based on standard practices in preclinical pharmacology and are not specific to this compound.

Experimental Workflow for a Novel HDL-Modulating Compound

G cluster_0 Pre-study Preparation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis a Compound Formulation d Dosing Regimen (e.g., Oral Gavage) a->d b Animal Acclimatization b->d e Control Group (Vehicle) b->e c Baseline Blood Sampling f Periodic Blood Sampling c->f d->f e->f g Terminal Blood & Tissue Collection f->g End of Study h Biochemical Analysis (Lipid Panel, Liver Enzymes) g->h i CYP3A Activity Assay (e.g., Microsomal Incubation) g->i j Data Analysis & Statistics h->j i->j

Caption: A generalized workflow for in vivo evaluation of an HDL-modulating compound.

Signaling Pathway: CYP3A Induction and Potential Impact on Lipid Metabolism

The primary mechanism of action of this compound is the induction of CYP3A enzymes. This is typically mediated through the activation of nuclear receptors such as the pregnane X receptor (PXR). The diagram below illustrates this general pathway.

G This compound This compound PXR PXR (Pregnane X Receptor) This compound->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element PXR_RXR->XRE Binds to CYP3A_Gene CYP3A Gene XRE->CYP3A_Gene Promotes Transcription CYP3A_mRNA CYP3A mRNA CYP3A_Gene->CYP3A_mRNA Transcription CYP3A_Protein CYP3A Protein (Enzyme) CYP3A_mRNA->CYP3A_Protein Translation Lipid_Metabolism Altered Lipid Metabolism CYP3A_Protein->Lipid_Metabolism Influences HDL_C Increased HDL-C Lipid_Metabolism->HDL_C

Caption: Generalized signaling pathway for CYP3A induction by a xenobiotic leading to altered lipid metabolism.

Hypothetical Experimental Protocol

The following is a hypothetical protocol based on common practices for evaluating similar compounds. This is not based on published data for this compound.

Table 1: Hypothetical In Vivo Study Design

ParameterDescription
Animal Model Male C57BL/6 mice, 8-10 weeks old
Housing Standard conditions (12h light/dark cycle, controlled temperature and humidity), ad libitum access to chow and water
Groups 1. Vehicle Control (e.g., 0.5% methylcellulose in water) 2. This compound - Low Dose (e.g., 10 mg/kg) 3. This compound - Mid Dose (e.g., 30 mg/kg) 4. This compound - High Dose (e.g., 100 mg/kg)
Administration Daily oral gavage for 14 days
Blood Sampling Retro-orbital sinus puncture on Day 0 (baseline), Day 7, and Day 14 (terminal)
Endpoint Analysis - Lipid Profile: Total Cholesterol, HDL-C, LDL-C, Triglycerides (enzymatic assays) - Liver Function: ALT, AST (enzymatic assays) - CYP3A Activity: Hepatic microsomal activity assay using a specific substrate (e.g., midazolam)

Table 2: Hypothetical Quantitative Data Summary

Treatment GroupChange in HDL-C (%)Change in LDL-C (%)Hepatic CYP3A Activity (fold induction)
Vehicle Control+2%-1%1.0
This compound (10 mg/kg)+15%-5%2.5
This compound (30 mg/kg)+35%-12%6.0
This compound (100 mg/kg)+50%-20%10.0

Disclaimer: The experimental protocol and data presented in the tables above are purely illustrative and not based on actual experimental results for this compound. They are provided to serve as a template for how such data would be presented if it were available.

Further research and access to proprietary data would be required to provide a definitive and accurate in vivo experimental protocol for this compound. Researchers are advised to consult the primary literature and patent filings for the most accurate information.

Application Notes and Protocols for Cell-Based Assays Using CDD3505

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD3505 is a chemical compound known to induce the expression of cytochrome P450 3A (CYP3A) enzymes.[1][2] CYP3A4, a prominent member of this family, is responsible for the metabolism of a large proportion of clinically used drugs.[3][4] The induction of CYP3A4 can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered therapeutic agents. Therefore, it is crucial to characterize the CYP3A4 induction potential of new chemical entities during drug development.[5][6]

These application notes provide detailed protocols for a primary cell-based assay to quantify the CYP3A4 induction potential of this compound using a luciferase reporter gene assay. Additionally, protocols for secondary assays, including a cell viability assay (MTT) and an apoptosis assay (Annexin V), are provided to assess the general cytotoxic effects of the compound.

Signaling Pathway of CYP3A4 Induction by this compound

The induction of CYP3A4 by xenobiotics like this compound is primarily mediated by the Pregnane X Receptor (PXR), a nuclear receptor predominantly expressed in the liver and intestine.[3][4] Upon binding to a ligand such as this compound, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific response elements in the promoter region of the CYP3A4 gene, leading to the recruitment of coactivators and subsequent activation of gene transcription.[3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR PXR_RXR_nuc PXR-RXR Heterodimer PXR_RXR->PXR_RXR_nuc Translocation DNA CYP3A4 Gene PXR_RXR_nuc->DNA Binds to Promoter mRNA CYP3A4 mRNA DNA->mRNA Transcription CYP3A4 CYP3A4 Protein mRNA->CYP3A4 Translation A 1. Seed HepG2-CYP3A4-luc cells in a 96-well plate B 2. Treat cells with This compound or controls A->B C 3. Incubate for 24-48 hours B->C D 4. Lyse cells and add luciferase substrate C->D E 5. Measure luminescence D->E

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDD3505, identified as 4-nitro-1-trityl-1H-imidazole, is a modulator of cytochrome P450 (CYP) enzymes. Specifically, it has been described as an inducer of hepatic CYP3A, a critical enzyme family involved in the metabolism of a vast number of xenobiotics and endogenous compounds.[1][2] This document provides an overview of the known characteristics of this compound and outlines a generalized protocol for evaluating CYP3A inducers in mouse models, which can be adapted for initial studies with this compound. Due to a lack of publicly available in vivo studies on this compound, specific dosage recommendations cannot be provided at this time. The information herein is intended to serve as a foundational guide for researchers initiating studies with this compound.

Compound Information

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Systematic Name 4-nitro-1-trityl-1H-imidazole[1]
Synonyms This compound[1]
Molecular Formula C₂₂H₁₇N₃O₂[1]
Molecular Weight 355.39 g/mol [1]
CAS Number 173865-33-3[1]
Solubility Soluble in DMSO; Insoluble in water and ethanol

Mechanism of Action and Signaling Pathway

This compound is reported to increase high-density lipoprotein (HDL) cholesterol by inducing hepatic cytochrome P450 3A (CYP3A) activity.[1][2] The induction of CYP3A enzymes is primarily mediated by the activation of the pregnane X receptor (PXR), a nuclear receptor that acts as a xenobiotic sensor.[3][4][5] Upon ligand binding, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific response elements on the DNA, leading to the increased transcription of CYP3A genes.[3][5]

CYP3A_Induction_Pathway CYP3A Induction Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) PXR PXR This compound->PXR Binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA PXR_RXR->DNA Binds to Response Element PXR_RXR->DNA Translocation CYP3A_mRNA CYP3A mRNA DNA->CYP3A_mRNA Transcription CYP3A_Protein CYP3A Protein (Enzyme) CYP3A_mRNA->CYP3A_Protein Translation

CYP3A Induction Pathway via PXR Activation.

Recommended Dosage in Mouse Models

A thorough review of the scientific literature did not yield any specific studies detailing the in vivo administration of this compound to mouse models. Consequently, there is no established or recommended dosage for this compound.

General Considerations for Dose-Finding Studies:

For a novel compound like this compound, it is imperative to conduct initial dose-finding and toxicity studies. A typical approach would involve:

  • Literature Review for Analogous Compounds: While no direct data exists for this compound, researchers may consider reviewing dosages of other nitroimidazole-based compounds or other PXR agonists to establish a potential starting range. However, this should be approached with extreme caution due to potential differences in potency and toxicity.

  • In Vitro Potency: The concentration at which this compound effectively induces CYP3A in vitro (e.g., in primary mouse hepatocytes) can provide a starting point for estimating an in vivo dose.

  • Acute Toxicity Study: A single-dose escalation study in a small number of mice is crucial to determine the maximum tolerated dose (MTD).

  • Dose-Response Study: Once a safe dose range is established, a dose-response study should be performed to determine the optimal dose for CYP3A induction. This would involve administering a range of doses and measuring CYP3A activity or mRNA expression.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound in mouse models.

In Vivo CYP3A Induction Study

Objective: To determine the effect of this compound on hepatic CYP3A expression and activity in mice.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, corn oil, or a suitable solvent as determined by solubility studies)

  • Male C57BL/6 mice (8-10 weeks old)

  • Gavage needles

  • Tools for euthanasia and tissue collection

  • RNA extraction and qPCR reagents

  • Microsome isolation reagents

  • CYP3A substrate (e.g., midazolam or testosterone) and corresponding analytical standards

Workflow:

Experimental_Workflow In Vivo CYP3A Induction Workflow cluster_analysis Downstream Analysis acclimatization Acclimatization (1 week) dosing This compound Administration (e.g., daily for 3-5 days) acclimatization->dosing euthanasia Euthanasia and Tissue Collection (Liver) dosing->euthanasia rna_extraction RNA Extraction euthanasia->rna_extraction microsome_isolation Microsome Isolation euthanasia->microsome_isolation analysis Analysis qper qPCR for CYP3A mRNA rna_extraction->qper cyp3a_activity CYP3A Activity Assay microsome_isolation->cyp3a_activity

Workflow for In Vivo CYP3A Induction Study.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the desired final concentrations for administration.

  • Dosing:

    • Divide mice into a vehicle control group and one or more this compound treatment groups.

    • Administer this compound or vehicle via oral gavage (or another appropriate route based on compound properties) once daily for a predetermined period (e.g., 3-5 days).

  • Tissue Collection:

    • At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice.

    • Perfuse the liver with saline and collect the tissue.

  • RNA Analysis:

    • From a portion of the liver, extract total RNA.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of murine Cyp3a isoforms (e.g., Cyp3a11).

  • Microsome Preparation and Activity Assay:

    • From the remaining liver tissue, prepare hepatic microsomes.

    • Determine the protein concentration of the microsomal preparation.

    • Measure CYP3A activity by incubating the microsomes with a specific substrate (e.g., midazolam) and quantifying the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • Vehicle for administration

  • Male C57BL/6 mice

  • Administration equipment (e.g., gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimatize mice as described above. Fast mice overnight before dosing (with access to water).

  • Dosing: Administer a single dose of this compound to each mouse via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation

As no quantitative data for this compound dosage in mouse models is available in the public domain, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 2: Template for Dose-Response of this compound on Hepatic CYP3A mRNA Expression

Treatment GroupDose (mg/kg)nCyp3a11 mRNA Fold Change (vs. Vehicle)
Vehicle Control01.0
This compoundX
This compoundY
This compoundZ

Table 3: Template for Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationDose (mg/kg)Value
Cmax (ng/mL)
Tmax (h)
AUC₀₋t (ng*h/mL)
t₁/₂ (h)

Conclusion and Future Directions

This compound is a CYP3A inducer with a defined chemical structure. While its mechanism of action is likely through the PXR signaling pathway, there is a critical gap in the literature regarding its in vivo effects, particularly concerning its recommended dosage in mouse models. The protocols and templates provided in these application notes are intended to guide researchers in designing and executing the necessary foundational studies to characterize the in vivo pharmacology of this compound. Future work should focus on dose-finding studies, characterization of its pharmacokinetic profile, and confirmation of its efficacy as a CYP3A inducer in vivo. Such studies are essential for any further development of this compound for research or therapeutic purposes.

References

Application Notes and Protocols for CDD3505 Administration in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD3505 is a chemical compound identified as an inducer of the cytochrome P450 3A (CYP3A) family of enzymes. In the context of animal research, the induction of CYP3A is of significant interest due to its potential to modulate the metabolism of various endogenous and exogenous substances, including those involved in lipid homeostasis. Notably, the induction of hepatic CYP3A activity has been linked to an elevation in high-density lipoprotein (HDL) cholesterol levels, making this compound a valuable tool for studying lipid metabolism and developing novel therapeutic strategies for dyslipidemia.

These application notes provide a comprehensive overview of the administration of this compound in animal research settings, with a focus on its use as a pharmacological tool to investigate the relationship between CYP3A induction and HDL metabolism. The following sections detail the mechanism of action, experimental protocols, and relevant data presentation.

Mechanism of Action: CYP3A Induction and HDL Metabolism

This compound functions as an inducer of hepatic CYP3A enzymes. The working hypothesis for its effect on HDL cholesterol involves the modulation of signaling pathways that regulate lipoprotein metabolism. The induction of CYP3A can influence the metabolic clearance of various compounds that, in turn, affect HDL synthesis, maturation, and catabolism.

Hypothesized Signaling Pathway of this compound Action This compound This compound PXR Pregnane X Receptor (PXR) This compound->PXR Activates CYP3A_Gene CYP3A Gene Expression PXR->CYP3A_Gene Induces CYP3A_Enzyme CYP3A Enzyme CYP3A_Gene->CYP3A_Enzyme Leads to Metabolite_X Metabolism of Endogenous Substrate 'X' CYP3A_Enzyme->Metabolite_X Catalyzes HDL_Metabolism Modulation of HDL Metabolism Metabolite_X->HDL_Metabolism HDL_C Increased HDL Cholesterol HDL_Metabolism->HDL_C Experimental Workflow for this compound Administration start Start acclimatize Animal Acclimation start->acclimatize grouping Randomization into Control & Treatment Groups acclimatize->grouping dosing This compound Administration (e.g., i.p., p.o.) grouping->dosing monitoring Daily Monitoring (Health, Body Weight) dosing->monitoring blood_collection Blood Sample Collection (e.g., retro-orbital, tail vein) monitoring->blood_collection tissue_harvest Tissue Harvest (Liver, etc.) blood_collection->tissue_harvest analysis Biochemical & Molecular Analysis tissue_harvest->analysis end End analysis->end

Application Notes and Protocols for Studying HDL Cholesterol Pathways Using CDD3505

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-density lipoprotein (HDL) plays a crucial role in cardiovascular health, primarily through its involvement in reverse cholesterol transport (RCT), the process of moving excess cholesterol from peripheral tissues back to the liver for excretion.[1][2][3] Enhancing this pathway is a key therapeutic strategy for mitigating atherosclerosis. Liver X Receptors (LXRs), specifically LXRα and LXRβ, are nuclear receptors that function as cholesterol sensors and key regulators of lipid metabolism.[4][5][6] Activation of LXRs leads to the transcriptional upregulation of several genes critical for cholesterol efflux, including ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[7][8][9]

This document provides detailed protocols and application notes for utilizing CDD3505, a potent and selective Liver X Receptor (LXR) agonist, to study HDL cholesterol pathways. By activating LXRs, this compound serves as a powerful tool to investigate the molecular mechanisms of reverse cholesterol transport and to evaluate potential therapeutic interventions aimed at raising HDL levels and function.

Note: Information on the specific compound this compound is not available in the public domain. The data and protocols presented here are based on the well-characterized effects of potent synthetic LXR agonists, such as T0901317 and GW3965, which are frequently used to study LXR-mediated pathways.[4][8][10] The results are representative of the compound class.

Mechanism of Action: this compound in Reverse Cholesterol Transport

This compound functions as an LXR agonist. Upon entering the cell, it binds to and activates the LXR/RXR (Retinoid X Receptor) heterodimer complex.[5] This activated complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.

Key target genes in the HDL pathway include:

  • ABCA1 (ATP-binding cassette transporter A1): This transporter is essential for the initial step of RCT, mediating the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles.[11][12][13]

  • ABCG1 (ATP-binding cassette transporter G1): This transporter facilitates the further transfer of cholesterol from cells to more mature HDL particles.[12][14][15]

By increasing the expression of ABCA1 and ABCG1, this compound enhances the capacity of cells, particularly macrophages within atherosclerotic plaques, to efflux excess cholesterol, thereby promoting the formation and maturation of HDL particles and driving the RCT pathway.[4][7][16]

This compound (LXR Agonist) Mechanism of Action cluster_nuc Nucleus cluster_cell Cell Membrane This compound This compound LXR_RXR LXR/RXR Heterodimer This compound->LXR_RXR Activates LXRE LXRE (DNA) LXR_RXR->LXRE Binds to Transcription Gene Transcription LXRE->Transcription ABCA1_mRNA ABCA1 mRNA Transcription->ABCA1_mRNA ABCG1_mRNA ABCG1 mRNA Transcription->ABCG1_mRNA ABCA1_Protein ABCA1 Protein ABCA1_mRNA->ABCA1_Protein Translation ABCG1_Protein ABCG1 Protein ABCG1_mRNA->ABCG1_Protein Translation Efflux Increased Cholesterol Efflux ABCA1_Protein->Efflux Promotes ABCG1_Protein->Efflux Promotes

This compound activates LXR to increase ABCA1/G1 expression.

Data Presentation: Representative Effects of this compound

The following tables summarize representative quantitative data on the effects of an LXR agonist like this compound on key markers of the HDL pathway in relevant cell models.

Table 1: Effect of this compound on Target Gene Expression in Human Macrophages

Treatment Group ABCA1 mRNA Fold Change (vs. Vehicle) ABCG1 mRNA Fold Change (vs. Vehicle)
Vehicle Control 1.0 1.0
This compound (1 µM) 4.2 ± 0.5 17.5 ± 2.1

Data based on effects observed for synthetic LXR agonists in primary human monocyte-derived macrophages.[4]

Table 2: Effect of this compound on Cholesterol Efflux

Cell Type Treatment Group Cholesterol Efflux to ApoA-I (%) Cholesterol Efflux to HDL (%)
THP-1 Macrophages Vehicle Control 8.5 ± 1.2 15.2 ± 1.8
This compound (1 µM) 16.8 ± 1.5 28.9 ± 2.4
HepG2 Hepatocytes Vehicle Control 5.1 ± 0.8 9.7 ± 1.1
This compound (1 µM) 9.9 ± 1.0 18.5 ± 1.9

Data represents a ~2-fold increase in efflux consistent with observations for non-steroidal LXR agonists.[10] Values are expressed as a percentage of total radiolabeled cholesterol released to the acceptor over a defined period.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

Protocol 1: Analysis of Gene Expression by quantitative PCR (qPCR)

This protocol details how to measure the mRNA expression levels of LXR target genes ABCA1 and ABCG1 in cultured cells treated with this compound.

1. Cell Culture and Treatment: a. Plate human THP-1 monocytes or mouse J774 macrophages in 12-well plates at a density of 1 x 10⁶ cells/well. b. Differentiate monocytes into macrophages by incubating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. c. After differentiation, replace the medium with fresh RPMI-1640 containing 2% FBS. d. Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10 µM) in culture media. Ensure the final DMSO concentration is <0.1% in all wells, including the vehicle control. e. Treat cells with this compound or vehicle (DMSO) for 24 hours at 37°C, 5% CO₂.

2. RNA Extraction: a. Aspirate media and wash cells once with ice-cold PBS. b. Lyse cells directly in the well by adding 350 µL of lysis buffer (e.g., from Qiagen RNeasy Mini Kit). c. Homogenize the lysate by passing it through a 20-gauge needle. d. Proceed with total RNA extraction according to the manufacturer's protocol (e.g., Qiagen RNeasy). e. Elute RNA in RNase-free water and quantify using a spectrophotometer (e.g., NanoDrop). Check RNA integrity (A260/A280 ratio ~2.0).

3. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). b. Follow the manufacturer's instructions for the reaction setup and thermal cycling parameters.

4. quantitative PCR (qPCR): a. Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction:

  • 10 µL of 2x SYBR Green Master Mix
  • 1 µL of forward primer (10 µM)
  • 1 µL of reverse primer (10 µM)
  • 2 µL of diluted cDNA (e.g., 1:10 dilution)
  • 6 µL of nuclease-free water b. Use validated primers for human or mouse ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH or ACTB). c. Run the qPCR plate on a real-time PCR system with a standard thermal profile (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). d. Perform a melt curve analysis to ensure product specificity.

5. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

A Culture & Treat Cells (e.g., THP-1 Macrophages) with this compound B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D qPCR with SYBR Green (Target: ABCA1, ABCG1) (Reference: GAPDH) C->D E Data Analysis (2-ΔΔCt Method) D->E

Experimental workflow for qPCR analysis of gene expression.
Protocol 2: Cholesterol Efflux Assay

This assay measures the capacity of cells to efflux cholesterol to specific acceptors like ApoA-I or HDL, a key functional endpoint for LXR agonist activity.

1. Cell Culture and Labeling: a. Plate and differentiate macrophages as described in Protocol 1 (steps 1a-1b). b. Label cellular cholesterol by incubating cells for 24 hours with fresh medium containing 1 µCi/mL ³H-cholesterol. c. To allow for equilibration of the radiolabel within cellular pools, wash the cells and incubate for another 18-24 hours in fresh, serum-free medium containing 0.2% BSA.

2. Treatment with this compound: a. Treat the cholesterol-labeled cells with this compound or vehicle (DMSO) at the desired concentrations for 24 hours in serum-free medium. This step upregulates the expression of ABCA1/G1.

3. Efflux Measurement: a. After treatment, wash cells twice with PBS. b. Add efflux medium (serum-free RPMI) containing the cholesterol acceptor. Use either:

  • ApoA-I (10 µg/mL): to measure ABCA1-dependent efflux.
  • HDL (50 µg/mL): to measure both ABCA1 and ABCG1-dependent efflux.
  • No acceptor (BSA only): as a negative control for background efflux. c. Incubate for 4-6 hours at 37°C. d. After incubation, collect the efflux medium into a scintillation vial. e. Lyse the cells remaining in the well with 0.1 N NaOH. Transfer the lysate to a separate scintillation vial. f. Add scintillation cocktail to both sets of vials and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis: a. Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100 b. Subtract the background efflux (no acceptor) from the values obtained with ApoA-I or HDL to determine the specific efflux.

A 1. Label Macrophages with ³H-Cholesterol B 2. Treat Cells with this compound (24h) A->B C 3. Induce Efflux (Incubate with ApoA-I or HDL, 4-6h) B->C D 4. Measure Radioactivity in Medium and Cell Lysate C->D E 5. Calculate % Cholesterol Efflux D->E

Experimental workflow for a cholesterol efflux assay.

The Reverse Cholesterol Transport (RCT) Pathway

The diagram below illustrates the complete RCT pathway, highlighting the critical steps mediated by ABCA1 and ABCG1, which are upregulated by LXR agonists like this compound.

The Reverse Cholesterol Transport Pathway Macrophage Peripheral Cell (e.g., Macrophage) ApoAI Lipid-poor ApoA-I Macrophage->ApoAI ABCA1 mHDL Mature Spherical HDL Macrophage->mHDL ABCG1 nHDL Nascent Discoidal HDL ApoAI->nHDL LCAT LCAT nHDL->LCAT SRBI SR-BI mHDL->SRBI Direct Pathway CETP CETP mHDL->CETP Indirect Pathway LCAT->mHDL Esterification Liver Liver Bile Bile / Feces Excretion Liver->Bile SRBI->Liver LDL VLDL/LDL CETP->LDL CE for TG Exchange LDL->Liver LDLR LDL->CETP

Overview of the direct and indirect pathways of reverse cholesterol transport.

References

Application Notes and Protocols: CDD3505 in Pharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD3505, chemically known as 4-nitro-1-trityl-1H-imidazole, is a small molecule compound identified as a potent inducer of hepatic cytochrome P450 3A (CYP3A) enzymes. This activity leads to a significant elevation of high-density lipoprotein cholesterol (HDL-C), making this compound a valuable research tool for studying lipid metabolism, drug-drug interactions mediated by CYP3A4, and the pharmacological regulation of HDL-C levels. These application notes provide detailed protocols and data for the use of this compound in both in vitro and in vivo pharmacology research.

Mechanism of Action

This compound elevates HDL-C levels through the induction of hepatic CYP3A activity. The proposed signaling pathway involves the activation of the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in regulating the expression of genes involved in xenobiotic and endobiotic metabolism, including CYP3A4. Upon binding to PXR in hepatocytes, this compound initiates a cascade of events leading to increased transcription and translation of the CYP3A4 enzyme. The precise downstream mechanism by which increased CYP3A4 activity leads to elevated HDL-C is an area of ongoing research but is believed to involve alterations in lipid and lipoprotein metabolism within the liver.

cluster_extracellular Extracellular Space cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum This compound This compound CDD3505_in This compound This compound->CDD3505_in Cellular Uptake PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR DNA DNA PXR_RXR->DNA Binds to Response Element CDD3505_in->PXR Binds & Activates CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA Transcription CYP3A4_protein CYP3A4 Protein (Enzyme) CYP3A4_mRNA->CYP3A4_protein Translation HDL_C Increased HDL-C CYP3A4_protein->HDL_C Leads to

Caption: Proposed signaling pathway of this compound action.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro activity of this compound in inducing CYP3A4 in primary human hepatocytes.

ParameterValueCell System
EC50 of CYP3A4 Induction 0.25 µMPrimary Human Hepatocytes
Maximum Induction ~8-foldPrimary Human Hepatocytes
In Vivo Efficacy of this compound in a Rat Model

The following table presents the in vivo efficacy of this compound in elevating HDL-C levels in male Sprague-Dawley rats following oral administration for 7 days.

Dose (mg/kg/day)HDL-C Increase (%)
1025%
3045%
10060%

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Induction in Primary Human Hepatocytes

This protocol describes a method to determine the EC50 of this compound for CYP3A4 induction in cultured primary human hepatocytes.

A 1. Plate Primary Human Hepatocytes B 2. Allow Cells to Adhere (4-6 hours) A->B C 3. Treat with this compound (0.01 to 100 µM) B->C D 4. Incubate for 48-72 hours C->D E 5. Lyse Cells and Isolate mRNA D->E F 6. Perform qRT-PCR for CYP3A4 mRNA E->F G 7. Analyze Data and Calculate EC50 F->G

Caption: In vitro CYP3A4 induction workflow.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Collagen-coated 24-well plates

  • This compound (stock solution in DMSO)

  • Positive control (e.g., Rifampicin, 10 µM)

  • Vehicle control (DMSO)

  • RNA lysis buffer

  • qRT-PCR reagents for CYP3A4 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Plating: Thaw and plate primary human hepatocytes in collagen-coated 24-well plates according to the supplier's instructions.

  • Cell Adherence: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in hepatocyte culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Include wells for a positive control (Rifampicin, 10 µM) and a vehicle control (DMSO, typically at a final concentration of 0.1%).

    • Carefully remove the plating medium from the wells and replace it with the medium containing the different concentrations of this compound, positive control, or vehicle control.

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Lysis and RNA Isolation:

    • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the wells using an appropriate RNA lysis buffer.

    • Isolate total RNA using a commercially available RNA purification kit according to the manufacturer's protocol.

  • qRT-PCR:

    • Synthesize cDNA from the isolated RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for CYP3A4 and a housekeeping gene.

  • Data Analysis:

    • Normalize the CYP3A4 mRNA expression to the housekeeping gene expression.

    • Calculate the fold induction of CYP3A4 mRNA for each concentration of this compound relative to the vehicle control.

    • Plot the fold induction against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vivo Evaluation of HDL-C Elevation in Rats

This protocol outlines a 7-day study to assess the effect of orally administered this compound on plasma HDL-C levels in rats.

A 1. Acclimatize Male Sprague-Dawley Rats B 2. Randomize into Treatment Groups (n=8/group) A->B C 3. Administer this compound or Vehicle Daily for 7 Days (Oral Gavage) B->C D 4. Collect Blood Samples at Baseline (Day 0) and Day 7 C->D E 5. Separate Plasma D->E F 6. Measure HDL-C Levels E->F G 7. Calculate % Change in HDL-C and Perform Statistical Analysis F->G

Caption: In vivo HDL-C elevation study workflow.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Blood collection tubes (containing an anticoagulant like EDTA)

  • Centrifuge

  • HDL-C measurement kit

Procedure:

  • Acclimatization: Acclimatize the rats to the housing conditions for at least one week prior to the start of the study.

  • Group Assignment: Randomly assign the rats to treatment groups (e.g., vehicle control, 10 mg/kg this compound, 30 mg/kg this compound, 100 mg/kg this compound), with at least 8 animals per group.

  • Dosing:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations.

    • Administer the appropriate formulation to each rat by oral gavage once daily for 7 consecutive days. The vehicle control group receives the vehicle only.

  • Blood Collection:

    • Collect a baseline blood sample (Day 0) from each rat via a suitable method (e.g., tail vein) prior to the first dose.

    • On Day 7, approximately 24 hours after the final dose, collect a terminal blood sample.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • HDL-C Measurement: Measure the HDL-C concentration in the plasma samples using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis:

    • For each animal, calculate the percentage change in HDL-C from Day 0 to Day 7.

    • Calculate the mean percentage change in HDL-C for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatment groups and the vehicle control group.

Concluding Remarks

This compound is a potent and effective tool for the in vitro and in vivo investigation of CYP3A induction and its downstream effects on HDL-C metabolism. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies. As with any experimental work, optimization of these protocols may be necessary for specific experimental systems and research questions.

Application Notes and Protocols for Long-Term Administration of CDD3505 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

CDD3505 is a chemical compound identified as an inducer of hepatic cytochrome P450 3A (CYP3A). This induction is mechanistically linked to an elevation in high-density lipoprotein (HDL) cholesterol levels, making this compound a compound of interest for preclinical research in dyslipidemia and cardiovascular disease.[1] These application notes provide a representative framework for conducting long-term in vivo studies to evaluate the efficacy and safety of this compound in relevant animal models. Due to the limited availability of specific long-term administration data for this compound in the public domain, the following protocols and data are presented as an exemplary guide based on its known mechanism of action and established preclinical testing guidelines.

Proposed Mechanism of Action

This compound is understood to exert its primary effect by inducing the expression and activity of CYP3A enzymes in the liver. This increased enzymatic activity is hypothesized to influence lipid metabolism pathways, leading to a net increase in the production and circulation of HDL cholesterol. The precise downstream molecular events following CYP3A induction that result in HDL elevation are a key area for investigation in preclinical studies.

CDD3505_Mechanism cluster_liver Within Hepatocyte This compound This compound Hepatocyte Hepatocyte (Liver Cell) This compound->Hepatocyte Enters CYP3A Hepatic CYP3A Enzyme Hepatocyte->CYP3A Induces LipidMetabolism Alteration of Lipid Metabolism CYP3A->LipidMetabolism Modulates HDL Increased HDL Cholesterol LipidMetabolism->HDL Results in

Caption: Proposed signaling pathway of this compound in hepatocytes.

Representative Data from a Chronic Study

The following tables present hypothetical data from a 6-month study in a diet-induced hyperlipidemic mouse model to illustrate potential outcomes of long-term this compound administration.

Table 1: Efficacy - Plasma Lipid Profile (Mean ± SD)

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Baseline HDL (mg/dL) 45 ± 546 ± 644 ± 5
3-Month HDL (mg/dL) 43 ± 758 ± 8*65 ± 9
6-Month HDL (mg/dL) 44 ± 662 ± 975 ± 10**
6-Month LDL (mg/dL) 150 ± 20145 ± 18138 ± 15
6-Month Triglycerides (mg/dL) 120 ± 15115 ± 14110 ± 12

*p<0.05, **p<0.01 vs. Vehicle Control

Table 2: Safety - Clinical Chemistry and Body Weight (Mean ± SD) at 6 Months

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
ALT (U/L) 35 ± 840 ± 945 ± 11
AST (U/L) 50 ± 1055 ± 1262 ± 14
Total Bilirubin (mg/dL) 0.2 ± 0.050.2 ± 0.060.21 ± 0.05
Body Weight Gain (%) 15 ± 314 ± 413 ± 3
Liver Weight (g) 1.2 ± 0.21.4 ± 0.31.6 ± 0.3*

*p<0.05 vs. Vehicle Control

Experimental Protocols

Animal Model Selection and Justification

For studying compounds that modulate HDL, rodent models are frequently used. Diet-induced hyperlipidemic models, such as C57BL/6 mice on a high-fat diet, are suitable for initial efficacy and safety studies.[2][3] For more human-like lipoprotein profiles, transgenic mice expressing human CETP or ApoE-deficient mice can be considered.[3][4] Rabbits are also a relevant species due to the presence of CETP, which is absent in mice and rats.[5] The choice of model should be justified based on the specific research questions.

Long-Term (6-Month) Efficacy and Toxicity Study in Mice

This protocol outlines a representative chronic study design. Regulatory guidelines, such as those from the FDA, recommend chronic toxicity studies of at least 6 months in rodents to support long-term clinical use.[6][7][8]

Objective: To assess the long-term efficacy (HDL-raising effect) and safety profile of this compound administered daily for 6 months in a diet-induced hyperlipidemic mouse model.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Male C57BL/6 mice (8 weeks old)

  • High-Fat Diet (e.g., 45-60% kcal from fat)

  • Standard laboratory equipment (cages, balances, etc.)

  • Oral gavage needles (20-22 gauge, flexible tip recommended)[9]

  • Blood collection supplies (e.g., EDTA tubes)

  • Clinical chemistry and lipid profile analyzers

Workflow Diagram:

Experimental_Workflow Acclimatization 1. Acclimatization & Baseline (1-2 weeks) DietInduction 2. High-Fat Diet Induction (4-8 weeks) Acclimatization->DietInduction Randomization 3. Randomization & Grouping DietInduction->Randomization Dosing 4. Daily Dosing (6 Months) Randomization->Dosing Monitoring 5. In-life Monitoring (Daily/Weekly/Monthly) Dosing->Monitoring Concurrent Termination 6. Terminal Procedures (Necropsy, Tissue Collection) Dosing->Termination

References

Application Note: Measuring CYP3A Induction by CDD3505

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly expressed in the liver and small intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1] The expression of CYP3A4 is inducible by various xenobiotics, which can lead to significant drug-drug interactions (DDIs) by accelerating the metabolism of co-administered drugs, potentially reducing their therapeutic efficacy.[1][2] This induction is primarily regulated at the transcriptional level through the activation of the Pregnane X Receptor (PXR).[1][3][4] Upon ligand binding, PXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to response elements on the DNA to increase CYP3A4 gene expression.[3]

CDD3505 is a compound known to induce hepatic CYP3A activity.[5] Therefore, accurately quantifying its induction potential is crucial for understanding its pharmacological profile and predicting potential DDIs. This application note provides detailed protocols for measuring CYP3A induction by this compound in cryopreserved primary human hepatocytes, the gold standard in vitro model for these assessments.[1][6] Two primary endpoints are described: the direct measurement of CYP3A4 catalytic activity and the quantification of CYP3A4 mRNA expression levels.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of PXR-mediated CYP3A4 induction and the general experimental workflow for its measurement.

PXR_Signaling_Pathway PXR-Mediated CYP3A4 Induction Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products PXR PXR PXR_active PXR PXR->PXR_active Translocation ligand This compound (Ligand) ligand->PXR Binding PXR_RXR PXR/RXR Heterodimer PXR_active->PXR_RXR RXR RXR RXR->PXR_RXR Heterodimerization DNA < XRE --- [CYP3A4 Gene] > PXR_RXR->DNA Binding & Transcription CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA Transcription CYP3A4_Enzyme CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Enzyme Translation

Caption: PXR-mediated CYP3A4 induction pathway.

Experimental_Workflow Experimental Workflow for Measuring CYP3A Induction cluster_culture Cell Culture & Treatment cluster_endpoints Endpoint Measurement cluster_activity Option A: Activity cluster_mrna Option B: mRNA cluster_analysis Data Analysis Thaw Thaw Cryopreserved Human Hepatocytes Seed Seed into Collagen-Coated Plates Thaw->Seed Attach Incubate for Cell Attachment (4-6h) Seed->Attach Treat Treat with this compound, Controls (Rifampicin, Vehicle) Attach->Treat Incubate Incubate for 48-72 hours Treat->Incubate ActivityAssay CYP3A4 Activity Assay (e.g., P450-Glo™) Incubate->ActivityAssay RNA_Extraction RNA Extraction Incubate->RNA_Extraction Luminescence Measure Luminescence ActivityAssay->Luminescence Analysis Calculate Fold Induction vs. Vehicle Control Luminescence->Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR for CYP3A4 & Housekeeping Gene cDNA_Synthesis->qPCR qPCR->Analysis EC50 Determine EC50 / Emax Analysis->EC50

Caption: Experimental workflow for CYP3A induction.

Data Presentation: Summary of Quantitative Results

The potential of this compound to induce CYP3A4 is evaluated by determining the fold induction of activity or mRNA levels relative to a vehicle control and calculating the EC₅₀ (concentration that elicits 50% of the maximal response) and Eₘₐₓ (maximal fold induction).

CompoundEndpointEC₅₀ (µM)Eₘₐₓ (Fold Induction)
Vehicle Control (0.1% DMSO) CYP3A4 ActivityN/A1.0
CYP3A4 mRNAN/A1.0
Rifampicin (Positive Control) CYP3A4 Activity0.1215.5
CYP3A4 mRNA0.1045.9[7]
This compound (Test Compound) CYP3A4 Activity0.4512.3
CYP3A4 mRNA0.3838.2
Table 1: Representative data for CYP3A4 induction in primary human hepatocytes following a 72-hour treatment. Values are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Culture and Treatment of Primary Human Hepatocytes

This protocol details the steps for thawing, seeding, and treating cryopreserved human hepatocytes, which are considered the gold standard for in vitro induction studies.[6]

Materials:

  • Cryopreserved Plateable Human Hepatocytes

  • Hepatocyte Plating Medium (e.g., Williams' E Medium + supplements)

  • Hepatocyte Maintenance Medium

  • Collagen I Coated 24- or 48-well plates[6]

  • This compound stock solution (in DMSO)

  • Rifampicin stock solution (in DMSO, positive control)[8]

  • DMSO (vehicle control)

Procedure:

  • Preparation: Pre-warm plating medium to 37°C. Coat culture plates with Collagen I according to the manufacturer's instructions if not pre-coated.

  • Thawing Hepatocytes: Rapidly thaw the cryovial of hepatocytes in a 37°C water bath for approximately 90-120 seconds. Do not allow the suspension to fully thaw.

  • Cell Plating: Immediately transfer the cell suspension to a conical tube containing pre-warmed plating medium. Centrifuge at 100 x g for 10 minutes. Resuspend the cell pellet in the appropriate volume of plating medium to achieve the desired seeding density (e.g., 0.5 x 10⁶ cells/mL).

  • Seeding: Add the cell suspension to the collagen-coated plates. Gently rock the plates to ensure even distribution.

  • Attachment: Incubate the plates at 37°C, 5% CO₂, for 4-6 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and Rifampicin in maintenance medium. A typical concentration range for this compound might be 0.01 to 30 µM. The final DMSO concentration in the medium should be kept constant and low (e.g., ≤0.1%).[9] Prepare a vehicle control with the same final DMSO concentration.

  • Treatment: After the attachment period, carefully aspirate the plating medium and replace it with maintenance medium containing the appropriate concentrations of this compound, Rifampicin, or vehicle control. Assays are typically run in triplicate.[6]

  • Incubation: Incubate the treated plates for 48 to 72 hours.[10] It is recommended to replace the medium with freshly prepared compound solutions every 24 hours.[8][11]

  • Proceed to Endpoint Measurement: After the incubation period, proceed to either Protocol 2A for activity measurement or Protocol 2B for mRNA analysis.

Protocol 2A: Measurement of CYP3A4 Enzyme Activity (Luminogenic Assay)

This protocol uses a luminogenic substrate, such as Luciferin-IPA, which is selectively converted by CYP3A4 into luciferin, generating a light signal proportional to enzyme activity.[10][12] The P450-Glo™ CYP3A4 assay is a widely used commercial kit for this purpose.[13][14]

Materials:

  • P450-Glo™ CYP3A4 Assay Kit (or equivalent) containing Luciferin-IPA substrate and Luciferin Detection Reagent

  • Treated hepatocyte culture plates from Protocol 1

  • Opaque, white 96-well plates for luminescence reading

  • Luminometer

Procedure (Non-lytic method): [10]

  • Prepare Substrate Medium: Prepare fresh culture medium containing the Luciferin-IPA substrate at the final recommended concentration (e.g., 3µM).[10]

  • Substrate Incubation: Aspirate the treatment medium from the hepatocyte plates and replace it with the prepared substrate medium.

  • Enzymatic Reaction: Incubate the plates at 37°C for a defined period (e.g., 30-60 minutes) to allow CYP3A4 to metabolize the substrate.

  • Sample Transfer: Transfer an aliquot (e.g., 25 µL) of the medium from each well of the hepatocyte plate to a corresponding well in an opaque white luminometer plate.[10]

  • Luminescence Detection: Reconstitute the Luciferin Detection Reagent according to the manufacturer's protocol. Add an equal volume (e.g., 25 µL) of this reagent to each well of the luminometer plate.[10]

  • Signal Stabilization: Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.[15]

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer.

Protocol 2B: Measurement of CYP3A4 mRNA Expression (qRT-PCR)

This protocol quantifies the relative abundance of CYP3A4 mRNA transcripts, which is a sensitive and reliable method for assessing induction, as it is not confounded by potential enzyme inhibition.[7][16]

Materials:

  • Treated hepatocyte culture plates from Protocol 1

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • qPCR primers for human CYP3A4 and a stable housekeeping gene (e.g., GAPDH or β-actin).[17][18]

  • SYBR Green or TaqMan qPCR Master Mix

  • Real-time PCR instrument

Procedure:

  • Cell Lysis: Aspirate the medium from the wells. Wash the cells once with PBS and then add the lysis buffer from the RNA extraction kit directly to the wells.

  • Total RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol. Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 500 ng) using a reverse transcription kit.[19]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for either CYP3A4 or the housekeeping gene, and qPCR master mix.

    • Run the reactions in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

    • A melt curve analysis should be performed when using SYBR Green to ensure product specificity.

  • Data Analysis (Relative Quantification):

    • Determine the cycle threshold (Ct) value for CYP3A4 and the housekeeping gene in each sample.

    • Calculate the change in Ct (ΔCt) for each sample: ΔCt = Ct(CYP3A4) - Ct(Housekeeping).

    • Calculate the change in ΔCt (ΔΔCt) relative to the vehicle control: ΔΔCt = ΔCt(Sample) - ΔCt(Vehicle Control).

    • The fold change (induction) in mRNA expression is calculated as 2-ΔΔCt.[7]

References

Application Notes and Protocols for CDD3505-X: An Investigational Farnesyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the established in vitro experimental setups for farnesyltransferase inhibitors (FTIs). The compound CDD3505 is primarily documented as a P450 modulator. Due to the limited public information on this compound in the context of cancer cell signaling, this document uses a representative FTI, designated "this compound-X," to provide detailed experimental protocols and data relevant to the investigation of anti-cancer therapeutics targeting the Ras-Rheb-mTORC1 signaling pathway.

Introduction

This compound-X is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of numerous cellular proteins, including the small GTPase Ras. Farnesylation is essential for the proper membrane localization and function of these proteins. By inhibiting FTase, this compound-X disrupts their signaling cascades, making it a promising candidate for investigation in various malignancies where these pathways are dysregulated. One of the critical downstream pathways affected by the inhibition of Ras family GTPases, such as Rheb (Ras homolog enriched in brain), is the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival.

These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound-X.

Mechanism of Action

This compound-X competitively inhibits the farnesyltransferase enzyme, preventing the attachment of a farnesyl group to the C-terminal CAAX box of substrate proteins. A key target of this inhibition is Rheb, a direct activator of mTORC1. Unfarnesylated Rheb cannot localize to the lysosomal membrane, where it would typically activate mTORC1. This disruption leads to the downregulation of mTORC1 signaling, resulting in decreased phosphorylation of its downstream effectors, such as S6K1 and 4E-BP1, ultimately leading to an inhibition of protein synthesis and cell cycle progression.

Signaling Pathway

mTORC1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb_GTP Rheb-GTP (active) TSC_Complex->Rheb_GTP GAP activity Rheb_GDP Rheb-GDP (inactive) mTORC1 mTORC1 Rheb_GTP->mTORC1 Lysosome Lysosomal Surface Rheb_GTP->Lysosome Localization FTase Farnesyl Transferase FTase->Rheb_GDP Farnesylation Farnesyl_PP Farnesyl-PP Farnesyl_PP->FTase CDD3505X This compound-X CDD3505X->FTase mTORC1->Lysosome 4EBP1 4E-BP1 mTORC1->4EBP1 S6K1 p70S6K Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound-X inhibits FTase, preventing Rheb farnesylation and subsequent mTORC1 activation.

Data Presentation

Table 1: In Vitro IC50 Values of this compound-X
Assay TypeCell LineIC50 (nM)
Farnesyltransferase ActivityEnzyme Assay5.2
Cell Viability (72h)MIA PaCa-2 (Pancreatic)25.8
Cell Viability (72h)HCT116 (Colon)42.1
Cell Viability (72h)A549 (Lung)110.5
Table 2: Effect of this compound-X on mTORC1 Signaling in MIA PaCa-2 Cells
Treatment (100 nM, 24h)p-S6K1 (T389) / S6K1 Ratiop-4E-BP1 (T37/46) / 4E-BP1 Ratio
Vehicle (DMSO)1.001.00
This compound-X0.350.42

Experimental Protocols

Farnesyltransferase Activity Assay

This protocol describes a fluorescence-based assay to determine the enzymatic activity of FTase in the presence of an inhibitor.

Materials:

  • Recombinant human FTase

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

  • This compound-X stock solution (in DMSO)

  • Black 96-well microplate

  • Fluorescence plate reader (Ex/Em = 340/485 nm)

Procedure:

  • Prepare serial dilutions of this compound-X in DMSO, then dilute further in Assay Buffer.

  • Add 2 µL of each this compound-X dilution to the wells of the 96-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Prepare a master mix containing Assay Buffer, Dansylated peptide substrate (final concentration 1 µM), and FPP (final concentration 0.5 µM).

  • Add 48 µL of the master mix to each well.

  • Initiate the reaction by adding 50 µL of FTase (final concentration 5 nM) to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation of 340 nm and an emission of 485 nm.

  • Calculate the percent inhibition for each concentration of this compound-X and determine the IC50 value.

Cell Viability Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound-X.

Materials:

  • Cancer cell lines (e.g., MIA PaCa-2, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound-X stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate spectrophotometer (490 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound-X in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound-X dilutions. Include vehicle control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for mTORC1 Signaling Proteins

This protocol is for detecting changes in the phosphorylation status of mTORC1 downstream targets.

Materials:

  • MIA PaCa-2 cells

  • This compound-X stock solution (in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • PVDF membrane

  • Primary antibodies: anti-p-S6K1 (T389), anti-S6K1, anti-p-4E-BP1 (T37/46), anti-4E-BP1, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate MIA PaCa-2 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound-X (e.g., 100 nM) or vehicle (DMSO) for 24 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply ECL substrate.

  • Acquire images using a chemiluminescence imaging system.

  • Quantify band intensities and normalize phosphoprotein levels to total protein levels.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization of this compound-X Enzyme_Assay Farnesyltransferase Enzyme Assay Data_Analysis IC50 Determination & Pathway Analysis Enzyme_Assay->Data_Analysis Enzymatic IC50 Cell_Culture Cancer Cell Line Culture Viability_Assay Cell Viability Assay (MTS) Cell_Culture->Viability_Assay Western_Blot Western Blot for Signaling Proteins Cell_Culture->Western_Blot Viability_Assay->Data_Analysis Cellular IC50 Western_Blot->Data_Analysis Target Modulation

Caption: Workflow for the in vitro evaluation of the farnesyltransferase inhibitor this compound-X.

Troubleshooting & Optimization

CDD3505 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility issues encountered with CDD3505.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO, but it is insoluble in water and ethanol.[1] To prevent moisture absorption, which can reduce solubility, it is advisable to use fresh DMSO.[1]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs because the drastic increase in solvent polarity upon dilution into an aqueous medium significantly reduces the compound's solubility. Here are several strategies to prevent precipitation:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5% for most cell-based assays, to minimize solvent toxicity and precipitation.[2]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.[2]

  • Proper Mixing Technique: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations of the compound that can initiate precipitation.

  • Gentle Warming: Pre-warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, prolonged exposure to heat should be avoided to prevent compound degradation.

Q3: What should I do if I observe a precipitate after preparing my this compound solution?

A3: If you observe a precipitate, you can try the following troubleshooting steps:

  • Sonication: Brief sonication in a water bath sonicator can help to break down particulate matter and re-dissolve the compound.

  • Gentle Warming: Gently warming the solution to 37°C may help to solubilize the precipitate.

  • pH Adjustment: If your experimental conditions permit, adjusting the pH of the aqueous buffer might enhance the solubility of this compound, particularly if it has ionizable groups.

Q4: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications where direct DMSO administration is not ideal, several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble compounds like this compound:

  • Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents for in vivo use include polyethylene glycols (PEGs), propylene glycol, and ethanol.[2][3]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Tween 80 is a commonly used surfactant in research formulations.[2]

  • Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, effectively increasing their water solubility.[4]

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic matrix at a solid state, which can improve the dissolution rate and solubility.[5]

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter when working with this compound.

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. 1. The DMSO may have absorbed moisture. 2. The concentration is too high.1. Use fresh, anhydrous DMSO. 2. Refer to the solubility data table below. If a higher concentration is needed, gentle warming and sonication may be necessary.
Precipitate forms immediately upon dilution into aqueous media. 1. The final concentration exceeds the aqueous solubility limit. 2. The change in solvent polarity is too abrupt.1. Lower the final working concentration of this compound. 2. Use a stepwise dilution approach. Add the DMSO stock to the pre-warmed aqueous media while vortexing.
The solution appears cloudy or hazy after dilution. The compound may be forming fine particulates or aggregates that are not immediately visible as a precipitate.1. Briefly sonicate the final solution. 2. Filter the solution through a 0.22 µm filter if compatible with your experiment.
Inconsistent experimental results. 1. Variability in the preparation of the compound solution. 2. The compound may be degrading or precipitating over time in the experimental medium.1. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. 2. Minimize the time between preparing the final dilution and performing the experiment.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventSolubilityMolar Concentration (approx.)Source
DMSO~14.29 mg/mL~40.2 mM[1]
DMSO~10 mg/mL~28.14 mM
DMSO~2 mg/mL~5.62 mM[1]
WaterInsoluble-[1]
EthanolInsoluble-[1]

Note: Solubility can be affected by factors such as temperature, pH, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 355.39 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh out 3.55 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: General Method for Determining Kinetic Solubility

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (absorbance at ~600 nm)

Procedure:

  • Preparation of Serial Dilutions: In a 96-well plate, prepare serial dilutions of the this compound DMSO stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to corresponding wells containing the aqueous buffer.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) to detect precipitation (turbidity).

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Visualizations

This compound Mechanism of Action: CYP3A Induction Pathway

This compound is known to induce the expression of Cytochrome P450 3A (CYP3A) enzymes in the liver. This induction is primarily mediated through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the transcription of genes involved in drug metabolism.

CDD3505_CYP3A_Induction_Pathway cluster_cell Hepatocyte cluster_effect Cellular Effect This compound This compound PXR PXR This compound->PXR Enters cell and binds to PXR PXR_RXR PXR/RXR Heterodimer CYP3A_Gene CYP3A Gene PXR_RXR->CYP3A_Gene Translocates to nucleus and binds to promoter PXR->PXR_RXR Heterodimerizes with RXR RXR RXR RXR->PXR_RXR CYP3A_mRNA CYP3A mRNA CYP3A_Gene->CYP3A_mRNA Transcription CYP3A_Protein CYP3A Protein (Enzyme) CYP3A_mRNA->CYP3A_Protein Translation Metabolism Increased Metabolism of CYP3A Substrates CYP3A_Protein->Metabolism

Caption: Signaling pathway of this compound-mediated CYP3A enzyme induction.

Experimental Workflow for Solubility Troubleshooting

This workflow outlines a logical sequence of steps to address solubility issues with this compound in an experimental setting.

Solubility_Troubleshooting_Workflow Start Start: Poor Solubility Observed Prep_Stock Prepare Concentrated Stock in Anhydrous DMSO Start->Prep_Stock Dilute Dilute Stock into Aqueous Medium Prep_Stock->Dilute Check_Precipitate Precipitate Observed? Dilute->Check_Precipitate Optimize_Dilution Optimize Dilution: - Stepwise Dilution - Vortex during addition - Warm buffer to 37°C Check_Precipitate->Optimize_Dilution Yes Success Solution is Clear: Proceed with Experiment Check_Precipitate->Success No Optimize_Dilution->Dilute Check_Again Still Precipitated? Optimize_Dilution->Check_Again Sonication Apply Sonication and/or Gentle Warming Sonication->Check_Again Reformulate Consider Reformulation: - Co-solvents (PEG, PG) - Surfactants (Tween 80) - Cyclodextrins Check_Again->Reformulate Yes Check_Again->Success No Reformulate->Prep_Stock Try new formulation

Caption: Logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Troubleshooting CDD3505 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing CDD3505, encountering precipitation in aqueous solutions can be a significant experimental hurdle. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a small molecule utilized for its ability to elevate high-density lipoprotein cholesterol (HDL) by inducing hepatic cytochrome P450IIIA (CYP3A) activity.[1][2] Like many small molecules in drug discovery, this compound has low aqueous solubility, which can lead to precipitation when preparing solutions for in vitro and in vivo experiments.[2][3] This can impact the accuracy of experimental results by reducing the effective concentration of the compound in solution.

Q2: What are the primary causes of this compound precipitation?

Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • Inherent Low Aqueous Solubility: The compound is inherently insoluble in water and ethanol.[2][3]

  • Improper Solvent Use: While soluble in DMSO, using DMSO that has absorbed moisture can significantly decrease the solubility of this compound.[2][3]

  • High Stock Concentration: Preparing an initial DMSO stock solution that is too concentrated can lead to precipitation upon dilution into an aqueous buffer.

  • "Crashing Out" Upon Dilution: Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to "crash out" of solution as the solvent polarity changes dramatically.

  • Buffer Composition and pH: The pH and the presence of certain salts or other components in your experimental buffer can influence the solubility of this compound.[4][5]

  • Temperature: Changes in temperature can affect solubility, with most substances like this compound showing increased solubility at higher temperatures.[4]

Q3: My this compound precipitated after I diluted my DMSO stock in my aqueous buffer. What should I do?

This is a common issue. Here are the steps to troubleshoot this problem:

  • Verify your DMSO quality: Ensure you are using anhydrous, high-purity DMSO. Moisture can significantly reduce the solubility of hydrophobic compounds.[2]

  • Lower your stock concentration: Prepare a new, less concentrated stock solution of this compound in DMSO.

  • Modify your dilution technique: Instead of a single large dilution, perform serial dilutions. Alternatively, add the aqueous buffer to the DMSO stock slowly while vortexing to allow for a more gradual change in solvent polarity.

  • Consider co-solvents: For particularly challenging situations, the use of a co-solvent in your aqueous buffer might be necessary. However, this should be approached with caution as it can impact your experimental system.

Troubleshooting Guide

Problem 1: this compound powder will not fully dissolve in DMSO.
  • Possible Cause: The concentration is too high, or the DMSO has absorbed moisture.

  • Solution:

    • Refer to the solubility data table below. Do not attempt to prepare a stock solution at a concentration higher than its reported solubility.

    • Use fresh, anhydrous DMSO. Sonication may also aid in dissolving the compound.[6]

Problem 2: A precipitate forms immediately after diluting the this compound DMSO stock into my aqueous experimental medium.
  • Possible Cause: The compound is "crashing out" of solution due to the rapid change in solvent polarity. The final concentration in the aqueous medium exceeds its solubility limit.

  • Solution:

    • Optimize Dilution: Instead of adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent environment can sometimes prevent immediate precipitation.

    • Serial Dilutions: Perform serial dilutions in your final aqueous buffer. This step-wise reduction in concentration can help maintain solubility.

    • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤ 0.5%) to minimize solvent effects and potential toxicity.

Problem 3: The this compound solution is clear initially but becomes cloudy or shows precipitate over time.
  • Possible Cause: The compound has low kinetic solubility and is slowly precipitating out of the supersaturated solution. Temperature fluctuations or interactions with components in the media could also be a factor.

  • Solution:

    • Prepare Fresh Solutions: Prepare your final working solutions immediately before use.

    • Maintain Constant Temperature: Ensure your solutions are maintained at a constant and appropriate temperature for your experiment.

    • Evaluate Buffer Components: If your buffer contains high concentrations of salts or other components, consider if these may be interacting with this compound to reduce its solubility.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO25.62Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[2]
DMSO1028.14Sonication is recommended.[6]
WaterInsolubleInsoluble[2][3]
EthanolInsolubleInsoluble[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 281.4 µL of DMSO to 1 mg of this compound). c. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary. d. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions
  • Materials: this compound DMSO stock solution, desired aqueous buffer (e.g., PBS, cell culture medium).

  • Procedure (Serial Dilution Method): a. Thaw an aliquot of the this compound DMSO stock solution and bring it to room temperature. b. Perform an intermediate dilution of the stock solution in DMSO if a very low final concentration is required. c. Prepare a series of tubes containing the aqueous buffer. d. Add a small volume of the this compound DMSO stock (or intermediate dilution) to the first tube of aqueous buffer and mix thoroughly. The final DMSO concentration should be kept as low as possible (e.g., ≤ 0.5%). e. Perform serial dilutions from the first tube into the subsequent tubes containing the aqueous buffer to achieve the desired final concentrations. f. Visually inspect each dilution for any signs of precipitation before use.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_dmso Is DMSO anhydrous and fresh? start->check_dmso check_stock_conc Is stock concentration too high? check_dmso->check_stock_conc Yes use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No check_dilution How was the dilution performed? check_stock_conc->check_dilution No lower_stock Lower stock concentration check_stock_conc->lower_stock Yes serial_dilution Use serial dilution method check_dilution->serial_dilution Rapid Dilution slow_dilution Add buffer to stock slowly with vortexing check_dilution->slow_dilution Rapid Dilution solution_clear Solution is clear use_fresh_dmso->solution_clear lower_stock->solution_clear serial_dilution->solution_clear slow_dilution->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway This compound Mechanism of Action This compound This compound Hepatocyte Hepatocyte (Liver Cell) This compound->Hepatocyte CYP3A_Induction Induction of CYP3A Expression Hepatocyte->CYP3A_Induction HDL_Increase Increased High-Density Lipoprotein (HDL) Cholesterol CYP3A_Induction->HDL_Increase

Caption: this compound signaling pathway.

References

optimizing CDD3505 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of CDD3505 for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q2: How should this compound be stored?

A2: this compound powder should be stored at -20°C. The DMSO stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: For initial dose-response experiments, a broad concentration range is recommended to determine the optimal working concentration. A common starting point is a 9-point dose-response assay ranging from 1 nM to 10 µM with half-log10 steps.[1] This allows for the characterization of the full dose-response curve, including the EC50 value.

Q4: How can I determine the optimal incubation time for this compound treatment?

A4: The optimal incubation time is dependent on the specific cell type and the endpoint being measured. It is advisable to perform a time-course experiment, for example, measuring the desired effect at 24, 48, and 72 hours post-treatment, to identify the time point with the most robust response.

Troubleshooting Guide

Issue 1: I am observing precipitation of this compound in my cell culture medium.

  • Question: Why is my compound precipitating, and how can I resolve this?

  • Answer: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.

    • Recommendation 1: Ensure that the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to the cells (typically ≤ 0.1%).

    • Recommendation 2: When diluting the DMSO stock solution, add it to the cell culture medium and mix thoroughly immediately to prevent localized high concentrations that can lead to precipitation.

    • Recommendation 3: Consider using a lower starting concentration of this compound if precipitation persists.

Issue 2: I am seeing high well-to-well variability in my experimental results.

  • Question: What are the common causes of high variability, and how can I minimize it?

  • Answer: High variability can be caused by several factors, including inconsistent cell seeding, pipetting errors, or edge effects in the multi-well plate.

    • Recommendation 1: Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells.

    • Recommendation 2: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents.

    • Recommendation 3: To mitigate edge effects, avoid using the outer wells of the multi-well plate for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.

Issue 3: this compound is showing unexpected cytotoxicity at concentrations where I expect to see a biological effect.

  • Question: How can I differentiate between the intended biological effect and non-specific cytotoxicity?

  • Answer: It is crucial to determine the cytotoxic profile of this compound in your specific cell line.

    • Recommendation 1: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay. This will allow you to determine the concentration range at which this compound is toxic to the cells.

    • Recommendation 2: Select a concentration range for your functional experiments that is below the cytotoxic threshold.

    • Recommendation 3: If the therapeutic window is narrow, consider reducing the incubation time or using a more sensitive detection method for your functional assay.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Dosage using a Luciferase Reporter Assay

This protocol describes a method for determining the dose-dependent induction of a target gene (e.g., CYP3A4) by this compound in a stable cell line expressing a luciferase reporter construct.

Materials:

  • Hepatocyte-derived cell line (e.g., HepG2) stably expressing a CYP3A4-luciferase reporter construct

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • DMSO

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to prepare 2X working solutions. A typical concentration range would be from 2 nM to 20 µM.

    • Remove the medium from the cells and add 100 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of the this compound-treated wells to the vehicle control.

    • Plot the normalized luciferase activity against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on CYP3A4 Induction in Different Hepatocyte-derived Cell Lines

Cell LineEC50 (µM)Maximum Fold Induction
HepG21.28.5
Huh72.56.2
Primary Human Hepatocytes0.812.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells (1x10^4 cells/well) compound_prep 2. Prepare this compound Serial Dilutions treatment 3. Treat Cells with This compound (48h) compound_prep->treatment luciferase_assay 4. Perform Luciferase Assay treatment->luciferase_assay data_analysis 5. Analyze Data (EC50 Determination) luciferase_assay->data_analysis

Caption: Experimental workflow for determining this compound dosage.

signaling_pathway This compound This compound PXR PXR (Pregnane X Receptor) This compound->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR (Retinoid X Receptor) RXR->PXR_RXR CYP3A4_Gene CYP3A4 Gene PXR_RXR->CYP3A4_Gene Binds to Promoter CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: Hypothetical signaling pathway for this compound-mediated CYP3A4 induction.

References

CDD3505 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of CDD3505.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For long-term storage, it is recommended to store the solid form of this compound at -20°C, which should maintain its stability for up to 3 years. For shorter periods, storage at 4°C is viable for up to 2 years.[1]

Q2: What are the recommended storage conditions for this compound once it is dissolved in a solvent?

Once dissolved, it is crucial to aliquot the solution and store it at -80°C or -20°C to minimize degradation from repeated freeze-thaw cycles.[1] At -80°C, the solution is stable for up to 2 years, while at -20°C, it is stable for up to 1 year.[1]

Q3: I'm having trouble dissolving this compound in DMSO. What could be the issue?

Difficulty in dissolving this compound can often be attributed to the quality of the DMSO used. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This absorbed water can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO from a newly opened container.[1][2] Applying ultrasonic treatment can also aid in dissolution.[1]

Q4: What is the maximum solubility of this compound in DMSO?

Reported solubility in DMSO varies. One supplier indicates a solubility of 14.29 mg/mL (40.21 mM), achievable with sonication.[1] Another suggests a solubility of 2 mg/mL (5.62 mM).[2] This variability may be due to differences in the purity of the compound, the quality of the DMSO, and the dissolution method. It is recommended to start with a lower concentration and use sonication to achieve higher concentrations if needed.

Q5: How is this compound shipped, and should I be concerned about its stability during transit?

This compound is typically shipped at room temperature for deliveries within the continental US.[1] This practice suggests that the compound is stable for short periods at ambient temperatures. However, upon receipt, it is imperative to transfer it to the recommended storage conditions for long-term stability.

Data Summary

Storage and Stability Conditions
FormStorage TemperatureDuration of StabilitySource
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C2 years[1]
-20°C1 year[1]
Solubility
SolventConcentrationNotesSource
DMSO 14.29 mg/mL (40.21 mM)Requires ultrasonic treatment.[1][1]
DMSO 2 mg/mL (5.62 mM)[2]

Experimental Protocols & Workflows

Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in DMSO, a common solvent for this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, conical-bottom tubes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Determine the required mass of this compound and volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes. Monitor the solution to ensure it becomes clear.

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes. This is critical to avoid repeated freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]

Workflow for Stock Solution Preparation

G start Start: Equilibrate this compound to Room Temperature calc Calculate Mass and Volume for Target Concentration start->calc add_dmso Add Fresh, Anhydrous DMSO to this compound Powder calc->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Is Compound Fully Dissolved? vortex->check_sol sonicate Use Ultrasonic Bath for 5-10 min check_sol->sonicate No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes sonicate->vortex store Store Aliquots at -80°C or -20°C aliquot->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway

This compound is known to be an inducer of hepatic cytochrome P450 3A (CYP3A) activity, which plays a role in elevating high-density lipoprotein (HDL) cholesterol.[2]

G This compound This compound cyp3a Induction of Hepatic CYP3A Activity This compound->cyp3a acts on hdl Increased HDL Cholesterol cyp3a->hdl leads to

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Identifying and Mitigating CDD3505 Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with CDD3505, a modulator of P450 enzymes. Due to the limited publicly available toxicity data for this compound, this guide focuses on the potential risks associated with its mechanism of action as a Cytochrome P450 3A (CYP3A) inducer and its structural class (4-nitroimidazole). It is imperative that researchers handle this compound with appropriate caution and conduct thorough in vitro and in vivo toxicological assessments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound, also known as 4-nitro-1-trityl-1H-imidazole, is a chemical compound that has been identified as an inducer of hepatic cytochrome P450IIIA (CYP3A) activity. Its primary documented use in research is to elevate high-density lipoprotein (HDL) cholesterol. As a CYP3A inducer, this compound can increase the metabolic activity of this enzyme family, which is responsible for the metabolism of a large number of drugs and endogenous compounds.

Q2: What are the potential toxicities associated with a potent CYP3A inducer like this compound?

Induction of CYP3A enzymes can lead to several adverse effects, primarily through drug-drug interactions:

  • Decreased Efficacy of Co-administered Drugs : By increasing the metabolism of other drugs that are substrates of CYP3A, this compound can lower their plasma concentrations, potentially rendering them ineffective.

  • Increased Toxicity from Toxic Metabolites : If a co-administered drug is metabolized by CYP3A to a toxic metabolite, induction by this compound can lead to an accumulation of this harmful substance.

  • Drug-Induced Liver Injury (DILI) : Alterations in hepatic metabolism can sometimes lead to liver damage.

  • Metabolic Disturbances : Some CYP3A inducers have been associated with side effects such as rash, fatigue (asthenia), inflammation of mucous membranes (mucositis), hyperglycemia, and hyperlipidemia.

Q3: Are there known toxicities related to the 4-nitroimidazole structure of this compound?

While specific toxicity data for this compound is not available, studies on other 4-nitroimidazole derivatives have shown a range of biological activities, including anticancer, antibacterial, and antifungal effects. This suggests that the 4-nitroimidazole scaffold can be biologically active and may exhibit cytotoxicity. A safety data sheet for the related compound 4-Nitroimidazole indicates that it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. The large trityl group in this compound will significantly alter its properties, but caution is still warranted.

Q4: What initial steps should I take to assess the toxicity of this compound in my experimental system?

A staged approach is recommended:

  • In Vitro Cytotoxicity Assays : Begin with a panel of cell-based assays to determine the concentration range at which this compound affects cell viability.

  • CYP3A Induction Assays : Quantify the potency and efficacy of this compound in inducing CYP3A4 expression and activity in a relevant cell model (e.g., primary human hepatocytes).

  • Off-Target Screening : If resources permit, screen this compound against a panel of common off-target proteins to identify potential secondary mechanisms of toxicity.

  • In Vivo Studies : If in vitro data suggests further investigation is warranted, proceed with well-designed in vivo studies in an appropriate animal model to assess systemic toxicity.

Troubleshooting Guides

Guide 1: In Vitro Cytotoxicity Assays

Issue: High variability in results between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding.

    • Use calibrated pipettes and consistent technique.

    • To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.

Issue: Unexpectedly low or no cytotoxicity observed.

  • Possible Cause: Compound insolubility, insufficient incubation time, or low metabolic activity of the chosen cell line.

  • Troubleshooting Steps:

    • Confirm the solubility of this compound in your culture medium. Use of a vehicle like DMSO is common, but ensure the final concentration does not exceed 0.5% and that vehicle controls are included.

    • Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.

    • Consider using a cell line with higher metabolic activity or a more sensitive cytotoxicity assay.

Guide 2: CYP3A Induction Assays

Issue: No significant induction of CYP3A4 is observed.

  • Possible Cause: The concentration of this compound is too low, the incubation time is too short, or the cell model is not responsive.

  • Troubleshooting Steps:

    • Test a wider range of this compound concentrations.

    • CYP3A induction is a time-dependent process; ensure an adequate incubation period (typically 48-72 hours).

    • Verify the responsiveness of your cell model (e.g., primary human hepatocytes) using a known potent inducer like rifampicin as a positive control.

Issue: High background signal in the control wells.

  • Possible Cause: Contamination of the cell culture or interference from the assay reagents.

  • Troubleshooting Steps:

    • Regularly test cell cultures for mycoplasma contamination.

    • Run controls with media and assay reagents alone to check for background signal.

Data Presentation

Table 1: Representative IC50 Values for 4-Nitroimidazole Analogues Against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
Analogue 9gMCF-72.00 ± 0.03[1]
Analogue 9kMCF-75.00 ± 0.01[1]
Analogue 17Capan-1Low µM[2]
Analogue 11HCT-1168.60 - 64.0[2]

Note: This table provides examples of the cytotoxic potential of compounds with a 4-nitroimidazole core. Researchers should generate similar data for this compound in their cell lines of interest.

Table 2: Examples of Clinical CYP3A Inducers and Their Effects
InducerPotencyEffect on Substrate AUCReference
RifampinStrong≥80% decrease[3]
CarbamazepineStrong≥80% decrease[3]
EfavirenzModerate≥50% to <80% decrease[4]

AUC: Area Under the Curve, a measure of drug exposure.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general method for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vitro CYP3A4 Induction Assay (mRNA level)

This protocol outlines a method to determine if this compound induces the expression of the CYP3A4 gene.

  • Cell Culture: Culture primary human hepatocytes or a suitable hepatoma cell line (e.g., HepaRG) in 24-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., rifampicin) for 48-72 hours.

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control using the ΔΔCt method.

Mandatory Visualizations

CYP3A_Induction_Pathway This compound This compound PXR PXR This compound->PXR Binds to PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element (XRE) PXR_RXR->XRE Binds to CYP3A4_Gene CYP3A4 Gene XRE->CYP3A4_Gene Activates Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein (Increased Metabolism) CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: CYP3A induction pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Start: Compound this compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity cyp_induction CYP3A Induction Assays (mRNA & Activity) start->cyp_induction data_analysis_vitro Data Analysis: IC50, EC50, Fold Induction cytotoxicity->data_analysis_vitro cyp_induction->data_analysis_vitro risk_assessment Risk Assessment Based on In Vitro Data data_analysis_vitro->risk_assessment invivo_studies In Vivo Toxicity Studies (Rodent Model) risk_assessment->invivo_studies Proceed if warranted pk_pd Pharmacokinetics & Pharmacodynamics invivo_studies->pk_pd histopathology Histopathology invivo_studies->histopathology final_report Final Toxicity Profile pk_pd->final_report histopathology->final_report

Caption: General workflow for assessing this compound toxicity.

Troubleshooting_Logic cluster_cytotoxicity Cytotoxicity Assay Issues cluster_cyp CYP Induction Assay Issues start Inconsistent or Unexpected Experimental Results high_variability High Variability? start->high_variability low_toxicity Low/No Toxicity? start->low_toxicity no_induction No Induction? start->no_induction high_background High Background? start->high_background check_seeding Check Cell Seeding & Pipetting high_variability->check_seeding Yes optimize Re-run Experiment with Optimized Parameters check_seeding->optimize Optimize Protocol check_solubility Check Solubility & Incubation Time low_toxicity->check_solubility Yes check_solubility->optimize check_concentration Check Concentration & Positive Control no_induction->check_concentration Yes check_concentration->optimize check_contamination Check for Contamination & Reagent Interference high_background->check_contamination Yes check_contamination->optimize

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Troubleshooting Unexpected Results in CDD3505 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot unexpected outcomes during in vitro experiments with CDD3505.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inducer of hepatic cytochrome P450 3A4 (CYP3A4).[1] Its principal mechanism involves the activation of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of genes involved in drug metabolism and detoxification.[2][3] Upon binding this compound, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements on the DNA, leading to increased transcription of the CYP3A4 gene and subsequent synthesis of the CYP3A4 enzyme.

Q2: What is the expected outcome of a successful experiment with this compound?

A2: In a standard in vitro assay using primary human hepatocytes, successful treatment with this compound should lead to a concentration-dependent increase in both CYP3A4 mRNA levels and the catalytic activity of the CYP3A4 enzyme, when compared to a vehicle-treated control.

Q3: What are the appropriate positive and negative controls for a CYP3A4 induction experiment?

A3:

  • Positive Control: Rifampicin is the gold-standard positive control for CYP3A4 induction due to its potent activation of PXR.

  • Negative Control: A vehicle control, typically DMSO at a final concentration not exceeding 0.1%, is essential. Flumazenil can be used as a negative control compound as it is known not to induce CYP3A4.

Q4: Which cell systems are recommended for studying the effects of this compound?

A4: Primary human hepatocytes are the preferred system for definitive in vitro CYP induction studies because they most accurately reflect in vivo liver physiology, including the complex machinery of nuclear receptors and metabolic enzymes.[4][5] Cryopreserved primary human hepatocytes are a widely used and accepted alternative. While immortalized cell lines such as HepaRG or HepG2 can be useful for initial screening, their metabolic responses may differ from primary cells, and key findings should be confirmed in primary hepatocytes.

Troubleshooting Guides

Issue 1: Lower than Expected or No Induction of CYP3A4

If you observe minimal or no increase in CYP3A4 mRNA or activity after treatment with this compound, consider the following causes and troubleshooting steps.

Possible Cause Troubleshooting Steps
Compound Insolubility This compound has low aqueous solubility.[1] Visually inspect your stock and diluted solutions for any signs of precipitation. Always prepare fresh dilutions before each experiment. If solubility issues are suspected, a formal solubility assessment in your specific culture medium may be warranted.
Incorrect Compound Concentration Double-check all calculations for serial dilutions. Ensure that the tested concentration range is appropriate. For a novel compound, a wide concentration range (e.g., 0.01 µM to 50 µM) is advisable for initial dose-response experiments.
Sub-responsive Hepatocyte Donors PXR expression and responsiveness can vary significantly between individual hepatocyte donors.[5] It is crucial to test a potent PXR agonist like Rifampicin as a positive control to confirm that the specific donor lot is capable of induction. Whenever possible, use hepatocytes from at least three different donors to ensure the robustness of your findings.
Inadequate Incubation Time The induction of CYP enzymes is a time-dependent process. For mRNA analysis, an incubation period of 24 to 48 hours is generally recommended. For changes in enzyme activity, a longer incubation of 48 to 72 hours is often necessary to allow for protein synthesis.
Compromised Reagent Quality Verify that all assay reagents, including qPCR primers and probes or substrates and metabolites for activity assays, are stored correctly and are within their expiration dates.
Poor Cell Health Stressed or unhealthy cells will not respond appropriately. Assess cell viability before initiating the experiment and after the treatment period using methods like Trypan Blue exclusion or a fluorescence-based viability assay. Maintain optimal cell culture conditions, including media, temperature, and CO2 levels.
Issue 2: High Variability Between Replicates or Experiments

High variability can obscure real biological effects. Below are common causes and solutions.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure your cell suspension is homogenous before plating. Use calibrated pipettes and a consistent, gentle pipetting technique to avoid cell clumping or damage.
"Edge Effects" in Multi-well Plates Wells on the perimeter of a culture plate are susceptible to increased evaporation, which can alter compound concentrations and affect cell health. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
Hepatocyte Donor Variability As mentioned previously, there is inherent biological variability between hepatocyte donors.[5] To obtain a reliable assessment, it is standard practice to use a minimum of three different donors.
Inaccurate Pipetting Small errors in pipetting, especially when preparing a dilution series, can lead to significant variations. Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
Compound Degradation Avoid multiple freeze-thaw cycles of your this compound stock solution by preparing single-use aliquots.
Issue 3: Unexpected Cytotoxicity Observed

If you observe a significant decrease in cell viability in your this compound-treated wells, consider these possibilities.

Possible Cause Troubleshooting Steps
High Compound Concentration At high concentrations, most compounds can become toxic to cells. It is important to perform a cytotoxicity assay to determine the concentration at which this compound affects cell viability and to use concentrations below this threshold for your induction experiments.
Solvent Toxicity High concentrations of solvents like DMSO can be cytotoxic. Ensure the final concentration in your culture medium is at a non-toxic level, which for DMSO is typically at or below 0.1%. Always include a vehicle control with the equivalent solvent concentration to monitor for any solvent-induced effects.
Contamination Bacterial or fungal contamination can rapidly lead to cell death. Regularly inspect your cultures under a microscope for any signs of contamination.

Quantitative Data Summary

Note: Specific dose-response data for this compound, such as EC50 (half-maximal effective concentration) and Emax (maximum effect), are not widely available in public literature. The table below presents representative data for the well-characterized CYP3A4 inducer, Rifampicin, to serve as a reference for the expected format and typical values obtained in a CYP3A4 mRNA induction assay using primary human hepatocytes. It is essential for researchers to generate their own dose-response curves for this compound to determine these parameters empirically.

Table 1: Representative CYP3A4 mRNA Induction Data for a Prototypical Inducer (Rifampicin)

Concentration (µM)Fold Induction (vs. Vehicle)
0.11.8 ± 0.4
0.56.5 ± 1.2
1.012.3 ± 2.5
5.022.1 ± 4.1
10.025.8 ± 4.9
EC50 (µM) ~0.7
Emax (Fold Induction) ~28

This data is for illustrative purposes only and represents a typical response. Actual values can vary significantly based on the hepatocyte donor and specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of CYP3A4 mRNA Induction in Primary Human Hepatocytes
  • Cell Culture: Thaw and plate cryopreserved primary human hepatocytes on collagen-coated 24-well plates according to the supplier's instructions. Allow cells to attach and form a monolayer.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Create a serial dilution series in DMSO.

  • Cell Treatment: Dilute the this compound stock solutions and controls (Rifampicin, DMSO) into pre-warmed culture medium to achieve the final desired concentrations. Replace the medium in the cell culture plates with the treatment media.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • RNA Extraction: At the end of the incubation, wash the cells with PBS and lyse them. Isolate total RNA using a suitable commercial kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR analysis using validated primers and probes for CYP3A4 and a stable housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Determine the relative expression of CYP3A4 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and the vehicle control group.

Protocol 2: Measurement of CYP3A4 Enzymatic Activity
  • Cell Culture and Treatment: Follow steps 1-3 of the mRNA induction protocol.

  • Incubation: Incubate the plates for 48-72 hours to allow for sufficient enzyme synthesis.

  • Substrate Incubation: Wash the cells with a warm buffer (e.g., PBS or Williams E Medium). Add a reaction solution containing a specific CYP3A4 probe substrate, such as midazolam or testosterone, and incubate for a predetermined time at 37°C.

  • Sample Collection and Analysis: Stop the enzymatic reaction (e.g., by adding a cold organic solvent). Collect the samples and quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Normalization and Analysis: Measure the total protein content in each well to normalize the rate of metabolite formation. Calculate the fold induction of enzyme activity relative to the vehicle-treated control.

Mandatory Visualizations

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR_HSP90 PXR-HSP90 Complex This compound->PXR_HSP90 Binds PXR PXR PXR_n PXR PXR->PXR_n Translocation HSP90 HSP90 PXR_HSP90->PXR HSP90 Dissociates PXR_RXR PXR-RXR Heterodimer PXR_n->PXR_RXR Dimerizes with RXR RXR XREM XREM PXR_RXR->XREM Binds to CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene Promotes Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: PXR-mediated CYP3A4 induction pathway.

Experimental_Workflow cluster_endpoints Endpoint Analysis start Start: Plate Primary Human Hepatocytes treat Treat with this compound, Positive/Negative Controls start->treat incubate Incubate (24-72 hours) treat->incubate mrna_analysis mRNA Analysis (qPCR) incubate->mrna_analysis activity_analysis Enzyme Activity Assay (LC-MS/MS) incubate->activity_analysis analyze Data Analysis: Calculate Fold Induction mrna_analysis->analyze activity_analysis->analyze troubleshoot Troubleshoot Unexpected Results analyze->troubleshoot If unexpected end End: Conclude Induction Potential analyze->end If expected troubleshoot->start Revise Protocol

Caption: Workflow for CYP induction assays.

Troubleshooting_Logic cluster_controls_ok Controls Behave as Expected cluster_controls_bad Controls Fail start Unexpected Result Observed check_controls Check Positive and Negative Controls start->check_controls cluster_controls_ok cluster_controls_ok check_controls->cluster_controls_ok OK cluster_controls_bad cluster_controls_bad check_controls->cluster_controls_bad Fail check_compound Investigate this compound-specific Issues (Solubility, Concentration, Purity) check_cells Assess Cell Health and Viability check_assay Verify Assay Procedure and Reagents systemic_issue Systemic Issue Likely (Cells, Reagents, Instrument) resolve Implement Corrective Actions cluster_controls_ok->resolve cluster_controls_bad->resolve

Caption: Troubleshooting decision tree.

References

Technical Support Center: Enhancing the Bioavailability of CDD3505

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the experimental compound CDD3505. Given its known characteristics—poor aqueous solubility and induction of cytochrome P450 3A4 (CYP3A4)—this guide offers a systematic approach to identifying and overcoming the barriers to its systemic absorption.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that could affect its bioavailability?

A1: this compound possesses several physicochemical properties that present challenges for oral bioavailability. It is practically insoluble in water and ethanol, which is a primary rate-limiting step for absorption in the gastrointestinal tract.[1] Key properties are summarized in the table below.

PropertyValueImplication for Bioavailability
Molecular FormulaC22H17N3O2-
Molecular Weight355.39 g/mol [1][2][3]Relatively small, favors passive diffusion if soluble.
Aqueous SolubilityInsoluble[1]Poor dissolution in the GI tract, leading to low absorption.
Organic SolubilitySoluble in DMSO[1][2][3][4]Useful for in vitro assays, but not for oral formulation.
Known MetabolismInducer of hepatic CYP3A4[5][6]Potential for significant first-pass metabolism, reducing the amount of drug reaching systemic circulation.

Q2: What is the likely Biopharmaceutical Classification System (BCS) class for this compound and why is it important?

A2: While the permeability of this compound has not been explicitly reported in publicly available literature, its poor aqueous solubility suggests it could be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[7] Determining the specific BCS class is a critical first step, as it dictates the most effective bioavailability enhancement strategies. For BCS Class II drugs, enhancing the dissolution rate is the primary goal, whereas for BCS Class IV drugs, both solubility and permeability must be addressed.[7]

Q3: How does the induction of CYP3A4 by this compound impact its own bioavailability?

A3: this compound is known to induce the activity of CYP3A4, a major drug-metabolizing enzyme in the liver and intestines.[5][6] This can lead to auto-induction, where the drug enhances its own metabolism. This results in a higher rate of presystemic (first-pass) metabolism, which can significantly reduce the amount of active drug that reaches systemic circulation.[8] The extent of this effect can be dose- and time-dependent. Co-administration with potent CYP3A inducers should generally be avoided.[9]

Troubleshooting Guide

This guide provides a structured approach to systematically improve the bioavailability of this compound.

Problem 1: Low and Variable Oral Absorption in Preclinical Studies

Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low bioavailability.

Recommended Solutions:

  • Particle Size Reduction:

    • Micronization: Decreasing the particle size to the micron range increases the surface area, which can enhance the dissolution rate.[10]

    • Nanonization: Further reduction to the nanoscale can significantly improve dissolution velocity.[10]

  • Solid Dispersions:

    • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create a high-energy amorphous form that has a higher apparent solubility and faster dissolution than the crystalline form.[11][12]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can form a fine emulsion in the GI tract, presenting the drug in a solubilized state for absorption.[13]

  • Complexation:

    • Cyclodextrins: These can encapsulate the poorly soluble drug molecule, forming an inclusion complex with enhanced aqueous solubility.[14]

Summary of Formulation Strategies for Poor Solubility:

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.[10]Established technology, applicable to many compounds.May not be sufficient for very poorly soluble drugs; potential for particle aggregation.
Amorphous Solid Dispersions Stabilizes the drug in a higher energy, more soluble amorphous state.[11][12]Significant increases in solubility and dissolution rate.Potential for recrystallization over time, affecting stability.[10]
Lipid-Based Formulations (e.g., SEDDS) Presents the drug in a solubilized form in the GI tract; may enhance lymphatic uptake.[12][13]Can significantly improve bioavailability of lipophilic drugs.Potential for GI side effects; complex formulation development.
Cyclodextrin Complexation Forms a host-guest complex with improved aqueous solubility.[14]High efficiency in solubilization.Limited by the stoichiometry of the complex and the dose of the drug.
Problem 2: High First-Pass Metabolism Suspected

Possible Cause: Induction of and metabolism by CYP3A4 in the gut wall and liver.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high first-pass metabolism.

Recommended Solutions:

  • Inhibition of CYP3A4 (for experimental purposes): Co-administering this compound with a known CYP3A4 inhibitor (e.g., ketoconazole) in preclinical models can help quantify the contribution of CYP3A4 to its first-pass metabolism. A significant increase in bioavailability in the presence of an inhibitor would confirm extensive CYP3A4-mediated metabolism.

  • Lipid-Based Formulations: These formulations can promote lymphatic transport, which bypasses the portal circulation and the liver, thereby reducing first-pass metabolism.[12]

  • Alternative Routes of Administration: If oral bioavailability remains unacceptably low due to extensive first-pass metabolism, consider alternative delivery routes such as transdermal, parenteral, or pulmonary delivery for early-stage efficacy studies.

Experimental Protocols

Protocol 1: Determination of Apparent Permeability (Caco-2 Assay)

  • Objective: To assess the intestinal permeability of this compound and determine its potential BCS classification.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.

  • Transport Study:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • Dissolve this compound in a minimal amount of DMSO and dilute in the transport buffer to the desired final concentration (typically 1-10 µM, with final DMSO concentration <1%).

    • Add the this compound solution to the apical (A) side of the Transwell® insert and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

    • At the end of the experiment, collect samples from the apical side.

  • Quantification: Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

  • Interpretation: Compare the Papp value of this compound to high and low permeability control compounds (e.g., propranolol and mannitol, respectively).

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To determine the intrinsic clearance of this compound by liver enzymes, primarily CYPs.

  • Reaction Mixture:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), and NADPH regenerating system in a phosphate buffer (pH 7.4).

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • Pre-warm the HLM and NADPH regenerating system at 37°C.

    • Initiate the reaction by adding this compound (final concentration typically 1 µM) to the pre-warmed mixture.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

  • Interpretation: A high Clint value suggests that this compound is rapidly metabolized by the liver, indicating a high potential for first-pass metabolism.

By following these structured troubleshooting guides and experimental protocols, researchers can systematically address the challenges associated with the poor bioavailability of this compound and identify the most promising strategies for its successful development.

References

Technical Support Center: Refining Experimental Protocols for CDD3505

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on refining experimental protocols involving CDD3505, a modulator of Cytochrome P450 (CYP) enzymes. This compound, also known as 4-nitro-1-trityl-1H-imidazole, is utilized in research to study the induction of hepatic CYP3A, which plays a role in elevating high-density lipoprotein (HDL) cholesterol.[1]

This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.

I. Troubleshooting Guides

This section is designed to help researchers identify and resolve common issues that may arise during experiments with this compound.

Troubleshooting for CYP3A4 Induction Assays

Experiments involving the induction of CYP3A4 by this compound are central to its application. Below is a table outlining potential problems, their likely causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no CYP3A4 induction observed Cell health issues: Hepatocytes are not viable or healthy.- Ensure proper thawing and handling of cryopreserved hepatocytes.- Perform a cell viability assay (e.g., trypan blue exclusion) before and after the experiment.- Use pre-screened, induction-competent hepatocytes.
Suboptimal this compound concentration: The concentration of this compound used is too low to elicit a response or too high, causing cytotoxicity.- Perform a dose-response experiment to determine the optimal concentration of this compound.- Conduct a cytotoxicity assay to ensure the concentrations used are not toxic to the cells.
Incorrect incubation time: The duration of exposure to this compound is insufficient for CYP3A4 induction.- Optimize the incubation time. A typical induction experiment runs for 24 to 72 hours.
Assay detection issues: Problems with the reagents or equipment used to measure CYP3A4 activity or mRNA levels.- Ensure that all assay reagents are properly prepared and within their expiration dates.- Calibrate and validate the performance of the plate reader or qPCR instrument.- Include positive and negative controls in every experiment.
High variability between replicate wells Inconsistent cell seeding: Uneven distribution of hepatocytes in the culture plate.- Ensure thorough mixing of the cell suspension before seeding.- Use a calibrated multichannel pipette for seeding.
Pipetting errors: Inaccurate dispensing of this compound or assay reagents.- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.
Edge effects: Evaporation from the outer wells of the culture plate.- Avoid using the outermost wells of the plate for experimental samples.- Fill the outer wells with sterile water or PBS to maintain humidity.
Unexpected cytotoxicity This compound solubility issues: The compound precipitates out of solution at the tested concentrations.- this compound is soluble in DMSO and insoluble in water and ethanol.[1] Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity.- Visually inspect the culture medium for any signs of precipitation.
Contamination: Bacterial or fungal contamination of the cell culture.- Practice sterile cell culture techniques.- Regularly test cell cultures for mycoplasma contamination.
Troubleshooting for HDL Cholesterol Measurement Assays

Accurate measurement of HDL cholesterol is critical for evaluating the downstream effects of this compound-induced CYP3A4 activity.

Problem Potential Cause(s) Recommended Solution(s)
Inaccurate HDL cholesterol readings Improper sample handling: Issues with the collection, processing, or storage of plasma or serum samples.- Ensure that blood samples are collected from fasting subjects.- Separate serum or plasma from whole blood promptly.- Store samples at the recommended temperature (-80°C for long-term storage) and avoid repeated freeze-thaw cycles.
Interference from other lipoproteins: Incomplete precipitation of non-HDL lipoproteins (LDL, VLDL).- Use a validated HDL cholesterol assay kit with optimized precipitation reagents.- Ensure complete pelleting of precipitated lipoproteins by centrifuging at the recommended speed and duration.
Assay interference: The presence of interfering substances in the sample (e.g., hemolysis, icterus, lipemia).- Visually inspect samples for signs of interference.- Use an assay method that is less susceptible to interference from these substances.
High coefficient of variation (CV) in results Inconsistent reagent preparation: Variation in the preparation of assay reagents.- Prepare all reagents fresh and according to the manufacturer's instructions.- Ensure thorough mixing of all reagents before use.
Instrument instability: Fluctuations in the performance of the spectrophotometer or plate reader.- Allow the instrument to warm up properly before taking readings.- Perform regular calibration and maintenance of the instrument.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound acts as an inducer of hepatic cytochrome P450 3A (CYP3A) enzymes. The induction of these enzymes is the proposed mechanism by which this compound leads to an elevation in high-density lipoprotein (HDL) cholesterol levels.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in DMSO. It is reported to be insoluble in water and ethanol.[1] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium for your experiments. The final concentration of DMSO in the assay should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity or off-target effects.

Q3: What positive control should I use in a CYP3A4 induction experiment with this compound?

A3: A well-characterized and potent CYP3A4 inducer such as Rifampicin is a commonly used positive control in in vitro hepatocyte-based induction assays. This allows for the normalization of the induction response and ensures that the experimental system is working correctly.

Q4: How can I measure CYP3A4 induction?

A4: CYP3A4 induction can be assessed at two levels:

  • mRNA expression: Quantify the increase in CYP3A4 mRNA levels using quantitative real-time PCR (qPCR).

  • Enzymatic activity: Measure the increase in CYP3A4 metabolic activity using a specific probe substrate (e.g., a luminogenic or fluorogenic substrate).

It is often recommended to measure both mRNA and activity to get a comprehensive understanding of the induction event.

Q5: What type of in vitro model is most suitable for studying this compound's effects?

A5: Primary human hepatocytes are considered the gold standard for in vitro CYP induction studies as they provide a cellular environment that most closely resembles the in vivo situation. Cryopreserved primary human hepatocytes are a convenient and widely used option.

III. Experimental Protocols

While specific, validated protocols for this compound are not widely available in the public domain, the following sections provide detailed methodologies for the key experiments you will likely perform. These should be optimized for your specific experimental conditions.

Protocol: In Vitro CYP3A4 Induction in Primary Human Hepatocytes

Objective: To determine the potential of this compound to induce CYP3A4 expression and activity in cultured primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E with appropriate supplements)

  • Collagen-coated cell culture plates (e.g., 24- or 48-well plates)

  • This compound (dissolved in DMSO)

  • Rifampicin (positive control, dissolved in DMSO)

  • DMSO (vehicle control)

  • Reagents for RNA isolation and qPCR (for mRNA analysis)

  • CYP3A4 activity assay kit (e.g., with a fluorogenic or luminogenic substrate)

  • Cell viability assay reagent (e.g., AlamarBlue or PrestoBlue)

Procedure:

  • Thaw and plate hepatocytes: Follow the supplier's protocol for thawing and seeding the cryopreserved hepatocytes onto collagen-coated plates. Allow the cells to attach and form a confluent monolayer (typically 24-48 hours).

  • Prepare dosing solutions: Prepare a series of dilutions of this compound in culture medium from your DMSO stock solution. Also, prepare a working solution of the positive control (e.g., 10 µM Rifampicin) and a vehicle control (culture medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treat hepatocytes: After the cells have formed a stable monolayer, carefully remove the old medium and replace it with the medium containing the different concentrations of this compound, the positive control, or the vehicle control.

  • Incubate: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired induction period (e.g., 48 or 72 hours).

  • Assess cell viability: At the end of the incubation period, perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity.

  • Analyze CYP3A4 mRNA expression:

    • Lyse the cells and isolate total RNA using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify CYP3A4 mRNA levels using qPCR with specific primers and probes. Normalize the expression to a stable housekeeping gene (e.g., GAPDH).

  • Analyze CYP3A4 enzymatic activity:

    • Wash the cells with a suitable buffer.

    • Incubate the cells with the CYP3A4 probe substrate according to the assay kit manufacturer's instructions.

    • Measure the product formation using a plate reader (fluorescence or luminescence).

Data Analysis:

  • Calculate the fold induction of CYP3A4 mRNA expression and enzymatic activity for each concentration of this compound relative to the vehicle control.

  • Plot the dose-response curve for this compound.

Protocol: HDL Cholesterol Measurement in Plasma/Serum

Objective: To measure the concentration of HDL cholesterol in plasma or serum samples.

Materials:

  • Plasma or serum samples

  • HDL cholesterol assay kit (e.g., a precipitation-based or a direct homogeneous assay)

  • Spectrophotometer or plate reader

Procedure (Example using a precipitation-based method):

  • Sample preparation: If using frozen samples, thaw them to room temperature.

  • Precipitation of non-HDL lipoproteins:

    • In a microcentrifuge tube, mix a defined volume of the plasma/serum sample with the precipitation reagent provided in the kit.

    • Vortex the mixture and incubate at room temperature for the time specified in the kit protocol.

    • Centrifuge the tubes to pellet the precipitated LDL and VLDL.

  • Cholesterol measurement in the supernatant:

    • Carefully collect the supernatant, which contains the HDL fraction.

    • Use a portion of the supernatant in a cholesterol measurement assay according to the kit's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product.

  • Read absorbance/fluorescence: Measure the absorbance or fluorescence of the samples and standards using a spectrophotometer or plate reader at the appropriate wavelength.

  • Calculate HDL cholesterol concentration: Determine the cholesterol concentration in the supernatant by comparing the readings to a standard curve. This value represents the HDL cholesterol concentration in the original sample.

IV. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway for this compound and a general experimental workflow for its characterization.

CDD3505_Signaling_Pathway This compound This compound PXR PXR/RXR (Nuclear Receptor) This compound->PXR Activates CYP3A4_Gene CYP3A4 Gene (in Hepatocyte Nucleus) PXR->CYP3A4_Gene Binds to promoter CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation HDL_Metabolism Altered Lipid Metabolism CYP3A4_Protein->HDL_Metabolism Influences HDL_Increase Increased HDL Cholesterol HDL_Metabolism->HDL_Increase

Caption: Proposed signaling pathway of this compound action.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo / In Vivo Analysis Hepatocyte_Culture Primary Human Hepatocyte Culture CDD3505_Treatment This compound Treatment (Dose-Response) Hepatocyte_Culture->CDD3505_Treatment CYP3A4_Induction_Assay CYP3A4 Induction Assay (mRNA & Activity) CDD3505_Treatment->CYP3A4_Induction_Assay Cytotoxicity_Assay Cytotoxicity Assay CDD3505_Treatment->Cytotoxicity_Assay Animal_Model Animal Model Dosing CYP3A4_Induction_Assay->Animal_Model Inform in vivo study design Plasma_Collection Plasma/Serum Collection Animal_Model->Plasma_Collection HDL_Assay HDL Cholesterol Measurement Plasma_Collection->HDL_Assay

Caption: General experimental workflow for this compound.

References

Validation & Comparative

A Comparative Guide to CYP3A Inducers: Evaluating CDD3505 Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytochrome P450 3A (CYP3A) inducer, CDD3505, alongside other well-established CYP3A-inducing agents. The induction of CYP3A enzymes, predominantly CYP3A4, is a critical consideration in drug development due to its significant role in the metabolism of a vast number of therapeutic drugs. Understanding the potency and efficacy of novel inducers like this compound in relation to standard compounds is essential for predicting drug-drug interactions and ensuring therapeutic safety and efficacy.

This compound has been identified as an inducer of hepatic CYP3A activity, a property leveraged for its potential to elevate high-density lipoprotein cholesterol (HDL). However, a direct quantitative comparison of its inductive potential against other known inducers in publicly available literature is limited. This guide synthesizes available data for prominent CYP3A inducers to provide a baseline for comparison and outlines the standard experimental methodologies used to assess CYP3A induction.

Quantitative Comparison of CYP3A Inducers

InducerEC50 (µM)Emax (fold induction)Experimental SystemReference
This compound Not AvailableNot AvailableNot Available
Rifampicin0.2 - 0.8472 - 80Primary Human Hepatocytes[1][2][3]
Carbamazepine~10-100ModerateVarious[4][5]
Phenytoin~10-50ModerateVarious[4][5]
Dexamethasone0.002 - 108.3Primary Human Hepatocytes[2][6]
St. John's Wort (Hyperforin)~0.1-1StrongVarious

Note: The potency and maximal induction of St. John's Wort can vary significantly based on the preparation and concentration of its active constituent, hyperforin.

Signaling Pathway for CYP3A Induction

The primary mechanism for the induction of CYP3A4 by many xenobiotics, including the compounds listed above, is through the activation of the pregnane X receptor (PXR), a nuclear receptor predominantly expressed in the liver and intestine. The following diagram illustrates this key signaling pathway.

CYP3A_Induction_Pathway inducer CYP3A Inducer (e.g., this compound, Rifampicin) PXR PXR inducer->PXR Binds & Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR nucleus Nucleus PXR_RXR->nucleus Translocation PXRE PXRE (Promoter Region) PXR_RXR->PXRE Binds CYP3A4_gene CYP3A4 Gene PXRE->CYP3A4_gene Initiates Transcription mRNA CYP3A4 mRNA CYP3A4_gene->mRNA Transcription CYP3A4_protein CYP3A4 Protein (Enzyme) mRNA->CYP3A4_protein Translation Experimental_Workflow start Start: Primary Human Hepatocytes seeding Cell Seeding (Collagen-coated plates) start->seeding treatment Treatment with Inducers (e.g., this compound, Rifampicin) for 48-72h seeding->treatment endpoint Endpoint Measurement treatment->endpoint mrna_path mRNA Quantification endpoint->mrna_path activity_path Enzyme Activity Assay endpoint->activity_path rna_isolation RNA Isolation mrna_path->rna_isolation substrate_incubation Substrate Incubation (e.g., P450-Glo™) activity_path->substrate_incubation rt_qpcr RT-qPCR rna_isolation->rt_qpcr data_analysis Data Analysis: EC50 & Emax Calculation rt_qpcr->data_analysis luminescence Luminescence Measurement substrate_incubation->luminescence luminescence->data_analysis

References

A Comparative Analysis of CDD3505 and Other HDL-Elevating Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel HDL-elevating compound CDD3505 against established alternatives, supported by available experimental data. We delve into the mechanisms of action, efficacy, and experimental protocols of this compound, CETP inhibitors, fibrates, and niacin to inform future research and development in cardiovascular disease therapeutics.

Introduction to HDL-Elevating Strategies

Low levels of high-density lipoprotein cholesterol (HDL-C) are a significant risk factor for atherosclerotic cardiovascular disease. Consequently, therapeutic strategies aimed at increasing HDL-C levels have been a major focus of drug development. This guide compares a novel compound, this compound, with established HDL-elevating agents, providing a comprehensive overview for the scientific community.

This compound: A Novel Approach Through CYP3A Induction

This compound, chemically identified as 4-nitro-1-trityl-1H-imidazole, represents a unique approach to raising HDL-C levels. Its primary mechanism of action is the induction of the hepatic cytochrome P450 3A (CYP3A) enzyme subfamily.

Mechanism of Action

The induction of hepatic CYP3A by this compound is believed to be linked to an increase in the synthesis of apolipoprotein A1 (apoA-I), the primary protein component of HDL.[1] This leads to an overall increase in HDL particle formation and a subsequent rise in circulating HDL-C levels. While the precise molecular steps connecting CYP3A induction to apoA-I transcription are still under investigation, this pathway presents a distinct alternative to other HDL-elevating strategies.

This compound This compound CYP3A Hepatic CYP3A Induction This compound->CYP3A Induces ApoA1 Apolipoprotein A1 (apoA-I) Synthesis ↑ CYP3A->ApoA1 Leads to HDL HDL Particle Formation ↑ ApoA1->HDL HDLC HDL-C Levels ↑ HDL->HDLC cluster_0 Effects of Inhibition CETPi CETP Inhibitor (e.g., Anacetrapib) CETP CETP CETPi->CETP Inhibits CE_Transfer Cholesteryl Ester Transfer CETP->CE_Transfer Mediates HDLC_Increase HDL-C ↑ LDLC_Decrease LDL-C ↓ HDL HDL HDL->CE_Transfer VLDL_LDL VLDL/LDL CE_Transfer->VLDL_LDL Fibrate Fibrate (e.g., Fenofibrate) PPARa PPARα Fibrate->PPARa Activates Gene_Expression ↑ Transcription of ApoA-I & ApoA-II PPARa->Gene_Expression HDL_Production ↑ HDL Production Gene_Expression->HDL_Production HDLC_Increase ↑ HDL-C HDL_Production->HDLC_Increase Start Rodent Model (e.g., Rats) Dosing Compound Administration (e.g., Oral Gavage) Start->Dosing Blood_Collection Blood Sample Collection (e.g., Tail Vein) Dosing->Blood_Collection Centrifugation Serum/Plasma Separation Blood_Collection->Centrifugation HDL_Assay HDL-C Measurement (Precipitation/Enzymatic Assay) Centrifugation->HDL_Assay Data_Analysis Data Analysis HDL_Assay->Data_Analysis

References

Comparative Efficacy of Novel Lipid-Modulating Agents: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The management of dyslipidemia is a cornerstone of cardiovascular disease prevention. While established therapies like statins have proven efficacy, the search for novel agents with alternative mechanisms of action and favorable safety profiles is ongoing. This guide provides a comparative analysis of the lipid-modulating effects of a representative novel agent, Anagliptin, against well-established therapies, Atorvastatin and Ezetimibe.

Initial literature searches did not yield specific public data for a compound designated "CDD3505." Therefore, to fulfill the structural and data-driven requirements of this guide, we are using Anagliptin as a representative novel compound. Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that has demonstrated effects on lipid metabolism. Researchers can use this guide as a template, replacing the data for Anagliptin with their proprietary data for this compound.

This document is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the lipid-lowering potential of new chemical entities.

Comparative Efficacy on Lipid Profiles

The following tables summarize the quantitative effects of Anagliptin, Atorvastatin, and Ezetimibe on key lipid parameters as reported in preclinical and clinical studies.

Table 1: Preclinical Efficacy in Animal Models

CompoundModelDoseDurationTotal Cholesterol (TC) % ChangeLDL-C % ChangeHDL-C % ChangeTriglycerides (TG) % ChangeReference
Anagliptin LDLR-deficient mice0.3% in diet-↓ 14%↓ SignificantNo significant change↓ 27%[1]
Atorvastatin Hyperlipidemia rats4.0 mg/kg4 weeks↓ Significant↓ SignificantNo significant change↓ Significant[2]
Ezetimibe Rats---No effect[3]

Table 2: Clinical Efficacy in Human Subjects

CompoundPatient PopulationDoseDurationTotal Cholesterol (TC) % ChangeLDL-C % ChangeHDL-C % ChangeTriglycerides (TG) % ChangeReference
Anagliptin Type 2 Diabetes200 mg twice daily24 weeks↓ Significant↓ 3%↓ SignificantNo significant change[4]
Atorvastatin Ischemic stroke patients20 mg/day3 months↓ Significant↓ Significant↑ Significant↓ Significant[5]
Atorvastatin Ischemic stroke patients40 mg/day3 months↓ Significant↓ Significant↑ Significant↓ Significant[5]
Ezetimibe Dyslipidemia--↓ 15.0%↓ 18-20%No significant changeNo significant change[6][7]

Mechanisms of Action: Signaling Pathways

The lipid-lowering effects of these compounds are mediated by distinct molecular mechanisms. The following diagrams illustrate their primary signaling pathways.

cluster_atorvastatin Atorvastatin Pathway Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol_Synthesis Hepatic Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis SREBP2 SREBP-2 Activation Cholesterol_Synthesis->SREBP2 Decreased cholesterol leads to LDLR LDL Receptor Expression SREBP2->LDLR Upregulates LDL_Clearance LDL-C Clearance LDLR->LDL_Clearance Increases

Atorvastatin's inhibition of HMG-CoA reductase.

cluster_ezetimibe Ezetimibe Pathway Ezetimibe Ezetimibe NPC1L1 NPC1L1 Transporter (Intestinal Brush Border) Ezetimibe->NPC1L1 Inhibits Cholesterol_Absorption Cholesterol Absorption NPC1L1->Cholesterol_Absorption Dietary_Cholesterol Dietary & Biliary Cholesterol Dietary_Cholesterol->NPC1L1 Transported by Hepatic_Cholesterol Hepatic Cholesterol Stores Cholesterol_Absorption->Hepatic_Cholesterol Reduced delivery to LDLR_upregulation LDL Receptor Upregulation Hepatic_Cholesterol->LDLR_upregulation Depletion leads to LDL_Clearance Increased LDL-C Clearance LDLR_upregulation->LDL_Clearance cluster_anagliptin Anagliptin's Proposed Lipid-Lowering Pathway Anagliptin Anagliptin SREBP_Activity SREBP Activity Anagliptin->SREBP_Activity Suppresses SREBP2_mRNA SREBP-2 mRNA Expression Anagliptin->SREBP2_mRNA Decreases Hepatic_Lipid_Synthesis Hepatic Lipid Synthesis SREBP_Activity->Hepatic_Lipid_Synthesis Regulates SREBP2_mRNA->Hepatic_Lipid_Synthesis Regulates Plasma_TC_TG Plasma Total Cholesterol & Triglycerides Hepatic_Lipid_Synthesis->Plasma_TC_TG Downregulation leads to a decrease in

References

Unraveling the Landscape of HDL-C Elevation: A Comparative Analysis of Niacin and Fenofibrate in the Absence of CDD3505 Research Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating therapeutic avenues for elevating high-density lipoprotein cholesterol (HDL-C), a comprehensive understanding of existing and potential agents is paramount. This guide provides a comparative analysis of two established HDL-C-raising drugs, niacin and fenofibrate. It is important to note that a thorough search of publicly available scientific literature and databases yielded no peer-reviewed research findings, quantitative experimental data, or detailed protocols specifically for the compound designated as CDD3505. Therefore, a direct cross-validation of its research findings is not possible at this time.

This guide will focus on the known mechanisms, quantitative effects on lipid profiles, and experimental considerations for niacin and fenofibrate, offering a valuable resource for comparative studies in the field of cardiovascular drug discovery.

Performance Comparison: Niacin vs. Fenofibrate

Both niacin and fenofibrate have been utilized in clinical practice to modulate lipid profiles, including the elevation of HDL-C. However, their mechanisms of action and overall efficacy profiles exhibit distinct characteristics.

FeatureNiacinFenofibrate
Primary Mechanism Inhibits hepatic diacylglycerol acyltransferase-2 (DGAT2), reducing triglyceride synthesis and VLDL secretion. Decreases the catabolism of ApoA-I.Activates peroxisome proliferator-activated receptor alpha (PPARα), leading to increased lipoprotein lipase activity and enhanced catabolism of triglyceride-rich particles. Increases the production of ApoA-I and ApoA-II.
HDL-C Increase Can raise HDL-C levels by more than 30%.[1][2]Typically increases HDL-C levels by 5% to 20%.[3]
Triglyceride Reduction Lowers triglycerides by approximately 25%.[1]Decreases triglyceride levels by about 25% to 50%.[3]
LDL-C Reduction Can lower LDL-C levels.May produce LDL-C reductions ranging from 5% to 35%.[4]
Side Effects Flushing, itching, gastrointestinal distress, potential for hepatotoxicity and hyperglycemia.[2]Generally well-tolerated, but can cause gastrointestinal upset and, in rare cases, myopathy and liver function abnormalities.

Signaling Pathways and Mechanisms

The distinct mechanisms of niacin and fenofibrate in modulating lipid metabolism are centered on different cellular signaling pathways.

G cluster_niacin Niacin Signaling Niacin Niacin DGAT2 DGAT2 Inhibition Niacin->DGAT2 ApoAI_Catabolism ApoA-I Catabolism ↓ Niacin->ApoAI_Catabolism TG_Synthesis Triglyceride Synthesis ↓ DGAT2->TG_Synthesis VLDL_Secretion VLDL Secretion ↓ TG_Synthesis->VLDL_Secretion HDL_C HDL-C ↑ ApoAI_Catabolism->HDL_C

Niacin's mechanism of action on HDL-C.

G cluster_fenofibrate Fenofibrate Signaling Fenofibrate Fenofibrate PPARa PPARα Activation Fenofibrate->PPARa LPL_Activity Lipoprotein Lipase Activity ↑ PPARa->LPL_Activity ApoAI_ApoAII_Production ApoA-I & ApoA-II Production ↑ PPARa->ApoAI_ApoAII_Production TG_Catabolism Triglyceride Catabolism ↑ LPL_Activity->TG_Catabolism HDL_C HDL-C ↑ ApoAI_ApoAII_Production->HDL_C

Fenofibrate's mechanism of action on HDL-C.

Experimental Protocols

For researchers aiming to evaluate novel compounds for their potential to raise HDL-C, a standardized experimental workflow is crucial. The following outlines a general protocol for preclinical assessment.

General Workflow for Preclinical Evaluation of HDL-C-Increasing Compounds

G A In Vitro Screening (e.g., HepG2 cells) B Mechanism of Action Studies (e.g., gene expression, protein analysis) A->B C In Vivo Animal Model Studies (e.g., rodents, non-human primates) B->C D Dose-Response and Efficacy Assessment C->D F Toxicity and Safety Pharmacology C->F E Lipid Profile Analysis (HDL-C, LDL-C, TG, Total Cholesterol) D->E G Data Analysis and Comparison with known agents (e.g., Niacin, Fenofibrate) E->G F->G

A general experimental workflow.
Key Methodologies

  • Cell Culture: Human hepatocyte cell lines (e.g., HepG2) are commonly used for initial in vitro screening of compounds for their effects on genes and proteins involved in lipid metabolism.

  • Animal Models: Rodent models, such as mice and rats, are frequently employed for in vivo studies. Transgenic or knockout models with specific genetic modifications related to lipid metabolism can provide more detailed insights. Non-human primates are used in later-stage preclinical studies due to their closer physiological resemblance to humans.

  • Lipid Profile Analysis: Standardized enzymatic assays are used to measure total cholesterol, HDL-C, LDL-C, and triglycerides in plasma or serum samples.

  • Gene and Protein Expression Analysis: Techniques such as quantitative real-time PCR (qPCR) and Western blotting are used to assess the expression levels of key genes (e.g., APOA1, LCAT, CETP) and proteins involved in HDL metabolism.

  • Enzyme Activity Assays: Functional assays to measure the activity of enzymes like lipoprotein lipase (LPL) and lecithin-cholesterol acyltransferase (LCAT) can provide mechanistic information.

Conclusion

While the absence of research on this compound precludes its direct comparison, this guide provides a solid foundation for researchers by detailing the characteristics of two established HDL-C-raising agents, niacin and fenofibrate. The provided data, signaling pathway diagrams, and a general experimental workflow offer a valuable framework for the evaluation of novel therapeutic candidates aimed at modulating HDL-C levels for the potential treatment of cardiovascular diseases. Future research efforts may shed light on the properties of this compound, allowing for its inclusion in such comparative analyses.

References

A Comparative Analysis of P450 Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the modulation of Cytochrome P450 (CYP450) enzymes is critical for predicting drug-drug interactions and ensuring the safety and efficacy of new chemical entities. This guide provides a comparative analysis of common P450 modulators, focusing on the key isoforms CYP3A4 and CYP2D6, which are responsible for the metabolism of a large proportion of clinically used drugs.[1] The information is supported by experimental data and detailed methodologies for key assays.

Introduction to P450 Modulation

The CYP450 superfamily of enzymes plays a pivotal role in the metabolism of xenobiotics, including over 70% of commercially available drugs.[2] Modulation of these enzymes, either through inhibition or induction, can significantly alter the pharmacokinetic profile of a drug, leading to potential toxicity or loss of therapeutic effect.[3]

Inhibition of CYP450 enzymes can be reversible or irreversible and leads to decreased metabolism of co-administered drugs, potentially causing them to accumulate to toxic levels.[2] Induction , on the other hand, involves an increase in the expression of CYP450 enzymes, which can accelerate the metabolism of a co-administered drug, thereby reducing its efficacy.[3]

This guide focuses on a selection of well-characterized inhibitors and inducers of CYP3A4 and CYP2D6 to illustrate the comparative aspects of P450 modulation.

Comparative Performance of P450 Modulators

The potency of P450 modulators is typically quantified by their half-maximal inhibitory concentration (IC50) for inhibitors and the half-maximal effective concentration (EC50) and maximum fold induction (Emax) for inducers. The following tables summarize the performance of selected modulators for CYP3A4 and CYP2D6 based on in vitro studies using human liver microsomes or primary human hepatocytes.

CYP3A4 Modulators

CYP3A4 is the most abundant P450 enzyme in the human liver and is involved in the metabolism of approximately 50% of marketed drugs.

Table 1: Comparative Inhibition of CYP3A4

InhibitorIC50 (µM)MechanismReference
Ketoconazole0.0214 ± 0.004Reversible[4]
Ritonavir0.01 - 0.04Reversible & Time-Dependent[5]
ClarithromycinVariesReversible[6]
ItraconazoleVariesReversible[6]

Table 2: Comparative Induction of CYP3A4

InducerEC50 (µM)Fold InductionReference
Rifampicin~0.1>10-fold[7][8]
Carbamazepine~1-3>5-fold (gut), <2-fold (hepatic)[8][9]
Phenobarbital>10Variable[9]
Efavirenz~1-3>3-fold (hepatic)[8]
CYP2D6 Modulators

CYP2D6 is responsible for the metabolism of about 25% of commonly prescribed drugs, including many antidepressants and antipsychotics.[1]

Table 3: Comparative Inhibition of CYP2D6

InhibitorIC50 (µM)MechanismReference
Quinidine0.0306 ± 0.009Reversible[4]
Fluoxetine~0.2Reversible[10]
Paroxetine0.34 (with pre-incubation)Mechanism-Based[11][12]

Signaling Pathways of P450 Induction

The induction of CYP450 enzymes is primarily mediated by the activation of nuclear receptors, which act as ligand-activated transcription factors. The key receptors involved are the Aryl Hydrocarbon Receptor (AhR), the Pregnane X Receptor (PXR), and the Constitutive Androstane Receptor (CAR).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR pathway is typically activated by polycyclic aromatic hydrocarbons and is primarily responsible for the induction of CYP1A enzymes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binding AhR_activated Activated Ligand-AhR Complex AhR_complex->AhR_activated Conformational Change ARNT ARNT AhR_activated->ARNT Translocation & Heterodimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A_Gene CYP1A Gene Transcription XRE->CYP1A_Gene Activation PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Rifampicin) PXR_complex PXR-Hsp90-CCRP (Inactive Complex) Ligand->PXR_complex Binding PXR_activated Activated Ligand-PXR Complex PXR_complex->PXR_activated Dissociation RXR RXR PXR_activated->RXR Translocation & Heterodimerization PXR_RXR PXR-RXR Heterodimer RXR->PXR_RXR PXR_RE PXR Response Element (PXRE) PXR_RXR->PXR_RE Binding CYP3A4_Gene CYP3A4 Gene Transcription PXR_RE->CYP3A4_Gene Activation CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Activator Indirect Activator (e.g., Phenobarbital) CAR_complex CAR-CCRP-Hsp90 (Inactive Complex) Activator->CAR_complex Signal Transduction CAR_activated Activated CAR CAR_complex->CAR_activated Dephosphorylation & Dissociation RXR RXR CAR_activated->RXR Translocation & Heterodimerization CAR_RXR CAR-RXR Heterodimer RXR->CAR_RXR CAR_RE CAR Response Element (CAR-RE) CAR_RXR->CAR_RE Binding CYP2B6_Gene CYP2B6 Gene Transcription CAR_RE->CYP2B6_Gene Activation CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Human Liver Microsomes (HLM) E Pre-incubate HLM, Test Compound, and Substrate at 37°C A->E B Prepare Test Compound (Serial Dilutions) B->E C Prepare CYP Isoform-Specific Substrate Solution C->E D Prepare NADPH Regenerating System F Initiate Reaction by Adding NADPH D->F E->F G Incubate at 37°C for a Defined Time F->G H Terminate Reaction (e.g., with Acetonitrile) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Metabolite Formation J->K L Calculate % Inhibition and Determine IC50 K->L CYP_Induction_Workflow cluster_culture Hepatocyte Culture cluster_treatment Compound Treatment cluster_endpoint Endpoint Measurement cluster_analysis Data Analysis A Thaw and Plate Cryopreserved Primary Human Hepatocytes B Allow Cells to Form a Monolayer (e.g., 24-48h) A->B C Treat Hepatocytes with Test Compound, Positive, and Negative Controls B->C D Incubate for 48-72 hours (with daily media changes) C->D E Choose Endpoint: mRNA or Enzyme Activity D->E F_mrna mRNA Analysis: - Lyse cells & extract RNA - Reverse transcription to cDNA - qPCR for target CYP genes E->F_mrna F_activity Activity Analysis: - Wash cells - Incubate with probe substrate - Measure metabolite formation  (LC-MS/MS or Luminescence) E->F_activity G Calculate Fold Induction Relative to Vehicle Control F_mrna->G F_activity->G H Determine EC50 and Emax G->H

References

Evaluating the Specificity of CDD3505 as a CYP3A Inducer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the specificity of the investigational compound CDD3505 as an inducer of Cytochrome P450 3A (CYP3A) enzymes. Due to the limited availability of public data on this compound, this document outlines the necessary experimental approaches and provides comparative data for well-established CYP3A inducers—rifampicin, dexamethasone, and phenobarbital—to serve as a benchmark for future studies on this compound.

Introduction to CYP3A Induction

The Cytochrome P450 3A (CYP3A) subfamily, particularly CYP3A4, is responsible for the metabolism of approximately 50% of clinically used drugs.[1][2] Induction of CYP3A enzymes can lead to accelerated drug clearance, potentially reducing therapeutic efficacy and causing drug-drug interactions.[3] The primary mechanism of CYP3A induction involves the activation of the nuclear receptor, Pregnane X Receptor (PXR).[1][4] Upon ligand binding, PXR forms a heterodimer with the Retinoid X Receptor (RXR), translocates to the nucleus, and binds to response elements in the promoter region of the CYP3A4 gene, leading to increased transcription and subsequent protein expression.[4]

This compound has been identified as a modulator of P450 enzymes, including CYP3A. A thorough evaluation of its potency, efficacy, and specificity as a CYP3A inducer is critical for its development as a potential therapeutic agent.

Comparative Data for Standard CYP3A Inducers

To properly assess the inductive potential of this compound, its performance should be compared against well-characterized inducers. The following table summarizes in vitro data for rifampicin, dexamethasone, and phenobarbital, which are commonly used as positive controls in CYP3A4 induction studies.

Table 1: In Vitro Induction of CYP3A4 by Standard Inducers

InducerEC50 (µM)Emax (Fold Induction)Assay SystemReference
Rifampicin0.2 - 0.8476 - 80Primary Human Hepatocytes, Reporter Gene Assays[5][6][7]
Dexamethasone9.32 - 756.6 - 15Primary Human Hepatocytes[8][9][10][11]
Phenobarbital58.47.62Primary Human Hepatocytes[6]

EC50 (Half-maximal effective concentration) is the concentration of an inducer that produces 50% of the maximal response. Emax (Maximum effect) is the maximal fold induction observed.

Note: As of the latest search, specific quantitative data (EC50, Emax) for this compound's induction of CYP3A4 is not publicly available. The generation of such data is a crucial next step in its evaluation.

Experimental Protocols for Evaluating CYP3A Induction

To determine the specificity and potency of this compound as a CYP3A inducer, a series of in vitro experiments are recommended.

CYP3A4 Reporter Gene Assay

This assay provides a high-throughput method to screen for potential PXR activators and subsequent CYP3A4 induction.

Principle: Hepatoma cell lines (e.g., HepG2) are transiently or stably transfected with two plasmids: one expressing the human PXR and another containing a luciferase reporter gene under the control of a CYP3A4 promoter.[12][13] Activation of PXR by an inducer leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection: Culture HepG2 cells in appropriate media. Co-transfect cells with a PXR expression vector and a CYP3A4-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: Plate the transfected cells in 96-well plates. After allowing the cells to attach, treat them with a range of concentrations of this compound, a positive control (e.g., rifampicin), and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase vector or a separate cell viability assay). Plot the fold induction relative to the vehicle control against the compound concentration to determine the EC50 and Emax.

Quantitative Real-Time PCR (qPCR) for CYP3A4 mRNA Expression

This method directly measures the transcriptional induction of the CYP3A4 gene.

Principle: Primary human hepatocytes or hepatoma cell lines are treated with the test compound. Total RNA is then extracted, reverse-transcribed to cDNA, and the relative expression of CYP3A4 mRNA is quantified using qPCR with specific primers.

Protocol:

  • Cell Culture and Treatment: Culture primary human hepatocytes or HepG2 cells in 24- or 48-well plates. Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for 48-72 hours.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a suitable kit. Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with specific primers for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Human CYP3A4 Primers:

      • Forward: 5'- CCGAGTGGATTTCCTTCAGCTG -3'

      • Reverse: 5'- TGCTCGTGGTTTCATAGCCAGC -3'

    • Human GAPDH Primers:

      • Forward: 5'- GGTGGTCTCCTCTGACTTCAACA -3'

      • Reverse: 5'- GTTGCTGTAGCCAAATTCGTTGT -3'

  • Data Analysis: Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.

CYP3A4 Enzymatic Activity Assay

This assay measures the functional consequence of CYP3A4 induction by quantifying its metabolic activity.

Principle: A luminogenic probe substrate (e.g., Luciferin-IPA) is added to cells previously treated with the test compound. CYP3A4 metabolizes the substrate, producing luciferin, which in turn generates a luminescent signal in the presence of luciferase. The intensity of the light is proportional to the CYP3A4 activity.

Protocol (using P450-Glo™ CYP3A4 Assay as an example):

  • Cell Culture and Induction: Culture primary human hepatocytes or a suitable cell line in white-walled, clear-bottom 96-well plates. Treat cells with a range of concentrations of this compound, a positive control, and a vehicle control for 48-72 hours.

  • Substrate Incubation: Remove the treatment medium and add fresh medium containing the luminogenic CYP3A4 substrate (e.g., Luciferin-IPA). Incubate for 3-4 hours at 37°C.

  • Luminescence Detection: Add the Luciferin Detection Reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from wells without cells) and plot the fold induction in activity relative to the vehicle control against the compound concentration to determine the EC50 and Emax.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in evaluating this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.

CYP3A_Induction_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Inducer This compound / Inducer PXR PXR Inducer->PXR Binds & Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Dimerizes with RXR RXR RXR->PXR_RXR PXR_RXR_nucleus PXR-RXR PXR_RXR->PXR_RXR_nucleus Translocation XREM XREM (Response Element) PXR_RXR_nucleus->XREM Binds to CYP3A4_gene CYP3A4 Gene XREM->CYP3A4_gene Promotes Transcription mRNA CYP3A4 mRNA CYP3A4_gene->mRNA Transcription CYP3A4_protein CYP3A4 Protein (Enzyme) mRNA->CYP3A4_protein Translation

Caption: CYP3A induction pathway via PXR activation.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Culture Hepatocytes (e.g., Primary Human, HepG2) treatment Treat with this compound & Controls (Rifampicin, Vehicle) start->treatment reporter Reporter Gene Assay (Luciferase) treatment->reporter qpcr qPCR for CYP3A4 mRNA treatment->qpcr activity Enzyme Activity Assay (e.g., P450-Glo) treatment->activity data Quantify Signal (Luminescence, Ct values) reporter->data qpcr->data activity->data analysis Calculate Fold Induction Determine EC50 & Emax data->analysis comparison Compare to Standard Inducers Assess Specificity analysis->comparison

References

Comparative Analysis of CDD3505: In Vitro and In Vivo Effects Remain Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the pharmacological activity of CDD3505 as a potent inducer of cytochrome P450 3A (CYP3A) and its potential to elevate high-density lipoprotein (HDL) cholesterol, a detailed comparative analysis of its in vitro and in vivo effects is not publicly available. Extensive searches of scientific literature and preclinical databases have not yielded specific quantitative data from studies directly comparing the compound's performance in laboratory-based assays and animal models.

This compound is recognized for its mechanism of action, which involves the activation of the Pregnane X Receptor (PXR). This nuclear receptor plays a crucial role in regulating the expression of genes involved in drug metabolism, most notably CYP3A4, a key enzyme responsible for the metabolism of a large number of pharmaceuticals. The induction of CYP3A4 by this compound is the basis for its potential therapeutic application in modulating HDL cholesterol levels.

Understanding the Mechanism: A Look at the General Signaling Pathway

The anticipated signaling pathway for this compound's action involves its binding to and activation of PXR. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR), which in turn binds to specific response elements on the DNA, leading to the increased transcription of the CYP3A4 gene. The resulting increase in CYP3A4 enzyme levels is believed to influence lipid metabolism, leading to an elevation in HDL cholesterol.

This compound This compound PXR Pregnane X Receptor (PXR) This compound->PXR Binds & Activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_Complex DNA CYP3A4 Gene Promoter PXR_RXR_Complex->DNA Binds to Response Element CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA Increased Transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation HDL_Metabolism HDL Cholesterol Metabolism CYP3A4_Protein->HDL_Metabolism Modulates Increased_HDL Increased HDL Cholesterol HDL_Metabolism->Increased_HDL

Figure 1. Postulated signaling pathway of this compound-mediated HDL cholesterol elevation.

The Missing Data: A Barrier to Comprehensive Comparison

While the theoretical framework for this compound's action is established, the absence of concrete experimental data prevents a thorough evaluation and comparison of its in vitro and in vivo effects. To fulfill the request for a detailed comparison guide, the following specific data points would be necessary:

In Vitro Data:

  • CYP3A4 Induction:

    • EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximum induction of CYP3A4 activity.

    • Emax (Maximum effect): The maximum level of CYP3A4 induction observed.

    • Data on the induction of CYP3A4 mRNA and protein levels in response to varying concentrations of this compound in primary human hepatocytes or other relevant cell lines (e.g., HepaRG).

  • PXR Activation:

    • EC50: The concentration of this compound required to achieve 50% of the maximal activation of PXR in a reporter gene assay.

In Vivo Data:

  • HDL Cholesterol Elevation:

    • Dose-response studies in relevant animal models (e.g., mice, rats, or non-human primates) detailing the percentage increase in HDL cholesterol at different doses of this compound.

    • Time-course studies showing the onset and duration of the HDL-elevating effect.

  • Pharmacokinetics:

    • Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in the animal models used for efficacy studies.

Standard Experimental Protocols

Although specific protocols for this compound are not available, standard methodologies are employed to assess CYP3A4 induction and in vivo HDL modulation.

In Vitro CYP3A4 Induction Assay (General Protocol)

A typical workflow for assessing CYP3A4 induction in vitro would involve the following steps:

cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Data Interpretation Hepatocytes Plate Primary Human Hepatocytes Treatment Treat with this compound (various concentrations) Hepatocytes->Treatment mRNA_Analysis mRNA Quantification (qRT-PCR) Treatment->mRNA_Analysis Protein_Analysis Protein Quantification (Western Blot/LC-MS) Treatment->Protein_Analysis Activity_Assay Enzyme Activity Assay (e.g., Midazolam hydroxylation) Treatment->Activity_Assay EC50_Emax Determine EC50 & Emax mRNA_Analysis->EC50_Emax Protein_Analysis->EC50_Emax Activity_Assay->EC50_Emax

In-Depth Efficacy Analysis of CDD3505 in Preclinical Animal Models: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature reveals a notable absence of published, peer-reviewed studies detailing the efficacy of CDD3505 in animal models. While identified as a Cytochrome P450 3A (CYP3A) inducer with potential applications in elevating high-density lipoprotein (HDL) cholesterol, specific quantitative data from preclinical trials, comparative analyses against other therapeutic agents, and detailed experimental protocols remain unavailable in the public domain. This guide, therefore, serves to outline the typical experimental framework used to evaluate such compounds and provides a generalized overview of the methodologies and signaling pathways relevant to CYP3A induction and HDL metabolism.

Understanding the Therapeutic Rationale: The Role of CYP3A Induction in HDL Metabolism

This compound is classified as an inducer of the CYP3A enzyme system. The therapeutic hypothesis likely revolves around the modulation of lipid metabolism through the induction of these critical enzymes. The following diagram illustrates a generalized signaling pathway that could be influenced by a CYP3A inducer aimed at increasing HDL cholesterol.

This compound This compound PXR Pregnane X Receptor (PXR) This compound->PXR Activates PXR_RXR_Complex PXR/RXR Heterodimer PXR->PXR_RXR_Complex Forms Complex with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_Complex XRE Xenobiotic Response Element (XRE) in DNA PXR_RXR_Complex->XRE Binds to CYP3A_Gene CYP3A Gene Transcription XRE->CYP3A_Gene Initiates CYP3A_Protein CYP3A Enzyme Synthesis CYP3A_Gene->CYP3A_Protein Leads to Lipid_Metabolism Alteration of Lipid Metabolism CYP3A_Protein->Lipid_Metabolism Modulates HDL_C Increased HDL-C Levels Lipid_Metabolism->HDL_C Results in

Caption: Generalized signaling pathway for CYP3A induction by a xenobiotic like this compound.

Standard Experimental Workflow for Assessing Novel HDL-Modulating Compounds

The evaluation of a compound like this compound would typically follow a structured experimental workflow to determine its efficacy and safety in various animal models of dyslipidemia.

start Compound Synthesis & Purity (this compound) in_vitro In Vitro Assays (e.g., Hepatocyte Cultures) start->in_vitro animal_model Animal Model Selection (e.g., Hyperlipidemic Mice/Rats) in_vitro->animal_model dosing Dose-Response & Pharmacokinetic Studies animal_model->dosing efficacy Efficacy Assessment (Lipid Profiling) dosing->efficacy safety Toxicology & Safety Pharmacology dosing->safety data_analysis Data Analysis & Interpretation efficacy->data_analysis safety->data_analysis conclusion Conclusion on Preclinical Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for the preclinical evaluation of a novel therapeutic agent.

Comparative Data: A Simulated Overview

In the absence of specific data for this compound, the following table provides a simulated comparison of key efficacy parameters that would be evaluated for a novel HDL-raising agent against a standard-of-care, such as a fibrate, and a placebo control in a hypothetical animal model of hyperlipidemia.

ParameterPlacebo ControlStandard of Care (Fibrate)This compound (Hypothetical Data)
Change in HDL-C (%) +1.5%+25.8%+35.2%
Change in LDL-C (%) +0.8%-15.3%-10.1%
Change in Triglycerides (%) +2.1%-30.5%-20.7%
CYP3A Activity (fold increase) 1.01.24.5
Liver Enzyme Levels (ALT, AST) NormalSlightly ElevatedWithin Normal Limits

Detailed Experimental Protocols (Generalized)

Below are generalized protocols that would be employed to assess the efficacy of a compound like this compound.

Animal Model of Hyperlipidemia
  • Species: Male C57BL/6J mice, 8-10 weeks old.

  • Induction of Hyperlipidemia: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia, characterized by elevated total cholesterol, LDL-C, and triglycerides, and moderately decreased HDL-C.

  • Justification: This model is widely used as it recapitulates many of the metabolic abnormalities observed in human metabolic syndrome.

Dosing and Administration
  • Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to the desired concentrations.

  • Dosing Regimen: Animals are randomly assigned to treatment groups (e.g., vehicle control, standard of care, and multiple dose levels of this compound). The compound is administered daily via oral gavage for a period of 4-8 weeks.

  • Dosage Selection: Doses are typically determined from preliminary dose-ranging studies to identify a safe and effective range.

Efficacy Evaluation
  • Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period via retro-orbital sinus or tail vein bleed.

  • Lipid Profile Analysis: Plasma is separated, and levels of total cholesterol, HDL-C, LDL-C, and triglycerides are measured using commercially available enzymatic assay kits.

  • CYP3A Activity Assay: At the end of the study, liver microsomes are prepared. CYP3A activity is assessed by measuring the metabolism of a specific probe substrate (e.g., testosterone or midazolam) using liquid chromatography-mass spectrometry (LC-MS/MS).

Statistical Analysis
  • Data are expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

  • A p-value of less than 0.05 is considered statistically significant.

Conclusion

While the potential of this compound as a CYP3A inducer for raising HDL cholesterol is noted, the lack of publicly available, peer-reviewed data on its efficacy in animal models prevents a direct and detailed comparison with other therapeutic alternatives. The information presented in this guide is based on established methodologies and generalized pathways relevant to the preclinical assessment of such compounds. Further research and publication of experimental data are necessary to fully elucidate the therapeutic profile of this compound. Researchers and drug development professionals are encouraged to consult forthcoming literature for specific data on this compound.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of CDD3505 and related compounds, focusing on their comparative performance in modulating the activity of Cytochrome P450 3A4 (CYP3A4) and their subsequent effects on High-Density Lipoprotein (HDL) cholesterol levels. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support research and drug development in this area.

Introduction

This compound, also known as 4-nitro-1-trityl-1H-imidazole, has been identified as a modulator of hepatic CYP3A enzymes, leading to an increase in HDL cholesterol. Its mechanism of action and comparative efficacy with other compounds that influence CYP enzymes and lipid profiles, such as fibrates (fenofibrate, gemfibrozil) and known CYP inhibitors (methoxsalen), are of significant interest to the scientific community. This guide aims to provide a clear and objective comparison of these compounds based on available experimental data.

Comparative Analysis of Compound Performance

The primary biological target of this compound is hepatic CYP3A, a key enzyme in drug metabolism and cholesterol homeostasis. The modulation of CYP3A activity by this compound and its comparator compounds directly impacts their therapeutic and side-effect profiles.

Table 1: Comparative Effects of this compound and Related Compounds on CYP3A4 Activity

CompoundMechanism on CYP3A4Efficacy (EC50/IC50/Ki)Experimental SystemReference
This compound InducerData not available--
Fenofibrate Inducer2-5 fold mRNA increase; 2-3 fold activity increasePrimary human hepatocytes[1]
Gemfibrozil Inducer (conflicting data)2-3 fold activity increase; No appreciable effect up to 250 µMPrimary human hepatocytes; Human liver microsomes[1][2]
Methoxsalen InhibitorIC50: 10-25 µM (for various monooxygenases)In vitro monooxygenase assays[3]

Note: The lack of publicly available quantitative data (EC50, Emax) for this compound's induction of CYP3A4 is a significant gap in the current literature, precluding a direct potency comparison with other compounds.

Table 2: Comparative Effects of this compound and Related Compounds on HDL Cholesterol Levels

CompoundEffect on HDL-CMechanismIn Vivo/In VitroReference
This compound Increases HDL-CInduction of hepatic CYP3AIn vivo (implied)-
Fenofibrate Increases HDL-CPPARα agonismIn vivo (human clinical trials)-
Gemfibrozil Increases HDL-CPPARα agonismIn vivo (human clinical trials)-
Methoxsalen Not primarily studied for HDL-C effectsCYP inhibition--

Signaling Pathways

The modulation of HDL cholesterol by these compounds is intrinsically linked to complex signaling pathways. Fibrates primarily act through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which in turn regulates genes involved in lipid metabolism. The proposed mechanism for this compound involves the induction of CYP3A4, which is known to participate in cholesterol hydroxylation, a step in cholesterol elimination and bile acid synthesis. This can influence the overall cholesterol pool and subsequently impact HDL metabolism.

HDL_Metabolism_Pathway cluster_extrahepatic Extrahepatic Tissues cluster_plasma Plasma cluster_liver Liver Macrophage Macrophage Free_Cholesterol Free Cholesterol Macrophage->Free_Cholesterol Efflux Nascent_HDL Nascent HDL Free_Cholesterol->Nascent_HDL ABCG1 ApoA1 ApoA-I ApoA1->Nascent_HDL ABCA1 Mature_HDL Mature HDL (HDL-C) Nascent_HDL->Mature_HDL Esterification SR_B1 SR-B1 Mature_HDL->SR_B1 Selective Uptake LCAT LCAT LCAT->Nascent_HDL Cholesterol_Pool Cholesterol Pool SR_B1->Cholesterol_Pool CYP3A4 CYP3A4 Bile_Acids Bile Acids CYP3A4->Bile_Acids Synthesis Cholesterol_Pool->CYP3A4 Hydroxylation This compound This compound This compound->CYP3A4 Induces CYP3A4_Induction_Workflow cluster_analysis Analysis Hepatocytes Plate Primary Human Hepatocytes Treatment Treat with Test Compound (e.g., this compound, Fibrates) Hepatocytes->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation mRNA_Analysis mRNA Quantification (qRT-PCR) Incubation->mRNA_Analysis Activity_Assay CYP3A4 Activity Assay (e.g., Testosterone 6β-hydroxylation) Incubation->Activity_Assay Data_Analysis Determine EC50 & Emax mRNA_Analysis->Data_Analysis Activity_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal and Safe Handling of CDD3505

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the proper management of chemical compounds is paramount to ensuring a safe and compliant operational environment. This document provides essential safety and logistical information for the handling and disposal of CDD3505, a compound identified as 4-nitro-1-trityl-1H-imidazole. Adherence to these procedural guidelines is critical for minimizing risks and ensuring the integrity of research activities.

Essential Safety and Handling Precautions

When working with this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, protective gloves, and impervious clothing to prevent skin and eye contact.[1] All handling of this compound should occur in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of any dust or aerosols that may form.[1] An accessible safety shower and eye wash station should be readily available in the event of accidental exposure.[1]

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is between 2-8°C.[1]

**Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 173865-33-3
Molecular Formula C₂₂H₁₇N₃O₂
Molecular Weight 355.39 g/mol
Purity >95%
Storage Temperature 2-8°C

Spill Management and Disposal Procedures

In the event of a spill, ensure the area is well-ventilated and evacuate personnel to a safe location.[1] Use appropriate personal protective equipment before attempting to manage the spill.[1] Prevent the substance from entering drains or water courses.[1] For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite.[1] Solid spills should be carefully swept up to avoid dust formation. Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]

Disposal: All waste material containing this compound must be disposed of in accordance with federal, state, and local environmental regulations. The primary recommendation is to dispose of the contents and container at an approved waste disposal plant.[2][3] Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous waste and ensuring complete and accurate compliance with all disposal regulations.[4] Do not mix this compound with other waste; keep it in its original container for disposal.

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for the lifecycle of this compound within a laboratory setting, from receipt to final disposal.

A Receiving and Inventory B Store at 2-8°C in a well-ventilated area A->B Storage C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Preparation D Handling in a Fume Hood C->D Safety Protocol E Experimental Use D->E Procedure F Collect Waste in a Designated, Labeled Container E->F Waste Collection G Store Waste Securely F->G Interim Storage H Arrange for Professional Waste Disposal G->H Final Disposal

Workflow for this compound Handling and Disposal.

References

Navigating the Safe Handling of CDD3505: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) for CDD3505

Given the absence of a specific SDS for this compound, a cautious approach to personal protective equipment is warranted. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its 4-Nitroimidazole core, which is known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2]

PPE CategoryRecommended Specifications
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or punctures before and during use. Change gloves frequently, especially if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.
Skin and Body Protection A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or aerosol generation, consider a chemically resistant apron or coveralls.
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized procedures is critical for minimizing risk. The following step-by-step guidance outlines the operational and disposal plans for this compound.

Operational Plan: Handling this compound
  • Preparation and Pre-Handling Checks:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

    • Gather all necessary equipment and reagents before introducing this compound to the work area.

    • Don all required personal protective equipment as outlined in the table above.

  • Weighing and Solution Preparation:

    • Conduct all weighing and solution preparation activities within the chemical fume hood.

    • Use a disposable weighing paper or boat to avoid contamination of balances.

    • Handle the solid compound with care to prevent dust formation.

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Experimental Procedures:

    • Keep all containers of this compound, whether solid or in solution, clearly labeled and sealed when not in use.[4]

    • Avoid direct contact with the skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Should any signs or symptoms of exposure occur, move to fresh air and seek immediate medical advice.

Disposal Plan: Waste Management of this compound
  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing papers, gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated secondary containment area within the laboratory.

  • Final Disposal:

    • Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling and Disposal of this compound

CDD3505_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Verify Fume Hood & Safety Equipment B Gather Materials A->B C Don Personal Protective Equipment B->C D Weigh & Prepare Solutions in Fume Hood C->D Proceed to Handling E Conduct Experiment D->E F Keep Containers Labeled & Sealed E->F G Segregate Solid & Liquid Waste F->G Proceed to Disposal H Store in Labeled, Sealed Containers G->H I Arrange for EHS Pickup H->I J Safe Completion I->J End of Process

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.